Quizalofop

Catalog No.
S540883
CAS No.
76578-12-6
M.F
C17H13ClN2O4
M. Wt
344.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Quizalofop

CAS Number

76578-12-6

Product Name

Quizalofop

IUPAC Name

2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoic acid

Molecular Formula

C17H13ClN2O4

Molecular Weight

344.7 g/mol

InChI

InChI=1S/C17H13ClN2O4/c1-10(17(21)22)23-12-3-5-13(6-4-12)24-16-9-19-15-8-11(18)2-7-14(15)20-16/h2-10H,1H3,(H,21,22)

InChI Key

ABOOPXYCKNFDNJ-UHFFFAOYSA-N

SMILES

CC(C(=O)O)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl

solubility

Soluble in DMSO

Synonyms

Quizalofop; Xylafop.

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl

The exact mass of the compound Quizalofop is 344.0564 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Propionates - Supplementary Records. It belongs to the ontological category of monocarboxylic acid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

Comprehensive Technical Guide: Environmental Fate and Degradation Pathways of Quizalofop-P-ethyl

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Quizalofop-P-ethyl and Its Environmental Significance

This compound-P-ethyl (ethyl (2R)-2-{4-[(6-chloroquinoxalin-2-yl)oxy]phenoxy}propanoate) is a selective post-emergence herbicide belonging to the aryloxyphenoxypropionate (AOPP) chemical family. It is widely used for controlling annual and perennial grass weeds in broad-leaved crops including soybeans, sunflowers, potatoes, and oilseed rape. As an ACCase (acetyl-CoA carboxylase) inhibitor, this compound-P-ethyl exhibits systemic activity by being absorbed through leaves and translocated throughout the plant, ultimately accumulating in meristematic tissues where it disrupts fatty acid biosynthesis. The herbicidal activity is primarily attributed to the R-enantiomer, which demonstrates significantly greater efficacy than the S-enantiomer due to its specific interaction with the target enzyme.

The extensive application of this compound-P-ethyl has raised environmental concerns due to its potential persistence and the formation of transformation products that may pose risks to non-target organisms and ecosystems. As a result, understanding the environmental fate and degradation pathways of this herbicide has become crucial for environmental risk assessment and the development of effective remediation strategies. This comprehensive technical review synthesizes current scientific knowledge on the behavior of this compound-P-ethyl in various environmental compartments, its metabolic pathways in different systems, the microorganisms and enzymes involved in its breakdown, and the analytical methods used for tracking its dissipation and transformation.

Environmental Fate and Behavior

Dissipation Kinetics in Environmental Matrices

The environmental persistence of this compound-P-ethyl varies significantly across different matrices, with degradation rates influenced by factors such as soil composition, temperature, pH, and microbial activity. Under field conditions in sunflower cultivation, this compound-P-ethyl exhibits relatively rapid dissipation in silty clay soil, with half-lives ranging from 0.45 to 0.71 days when described by Gustafson and Holden (FOMC) kinetics, and 0.55 to 0.68 days when applying single first-order (SFO) kinetics [1]. This rapid degradation indicates minimal long-term persistence in agricultural soils under Mediterranean conditions. The dissipation occurs primarily in the top 10 cm of soil, with no detectable residues found below this layer, suggesting limited leaching potential in typical agricultural scenarios.

In contrast, studies conducted on railway track soils – characterized by lower organic carbon content – revealed significantly longer half-lives for this compound-P-ethyl and its metabolites compared to agricultural soils [2]. The half-life of this compound-P-ethyl in these substrates was approximately 1.4 to 26 times longer than in agricultural soils, depending on the specific compound and soil properties. This enhanced persistence in railway environments highlights the critical role of soil composition in determining the environmental fate of this herbicide. The low organic matter content in railway soils not only prolongs degradation but also increases mobility, potentially elevating the risk of groundwater contamination in such scenarios.

Mobility and Transport Mechanisms

The mobility potential of this compound-P-ethyl and its metabolites governs their transport through environmental compartments and determines their likelihood of reaching sensitive water resources. In agricultural settings, this compound-P-ethyl demonstrates limited mobility, with field studies detecting no herbicide residues below the 10-cm soil layer [1]. Runoff losses of the parent compound are generally low, with total losses representing less than 0.021% and 0.005% of the initially applied active ingredient in water and sediment, respectively. These findings suggest minimal risk of contamination for adjacent water bodies under normal agricultural use conditions.

However, the primary metabolite this compound-acid exhibits greater mobility than the parent compound, particularly in substrates with low organic carbon content such as railway track soils [2]. The sorption coefficients (Kd) for this compound-P-ethyl and its metabolites were found to be 3 to 19 times lower in railway materials compared to agricultural soils, indicating substantially higher mobility in these environments. This enhanced mobility, combined with the faster drainage design of railway tracks, increases the contamination potential for underlying aquifers. Consequently, uses in non-agricultural settings like railway tracks may present higher environmental risks compared to typical agricultural applications.

Plant Uptake and Translocation

This compound-P-ethyl exhibits systemic properties in plants, being absorbed through leaf surfaces and translocated via both xylem and phloem. In sunflower cultivation, residues remain detectable for 18 days after application (DAA) in stems and leaves, and for 6 DAA in the root system [1]. Importantly, no herbicide residues are detected in the inflorescences and seeds of sunflower plants, indicating limited translocation to reproductive organs. This selective distribution within plant tissues has significant implications for both herbicide efficacy and potential exposure of non-target organisms.

The enantioselective behavior of this compound-P-ethyl in plants contributes to its selective herbicidal activity. The R-enantiomer exhibits significantly greater herbicidal efficacy compared to the S-enantiomer, a characteristic common to AOPP herbicides [3]. This enantioselectivity extends to degradation processes, with variations in dissipation rates between enantiomers observed in different environmental matrices. Understanding these enantioselective processes is essential for comprehensive environmental risk assessments and for the development of more environmentally friendly herbicide formulations.

Table 1: Dissipation Half-lives of this compound-P-ethyl in Different Environmental Matrices

Environmental Matrix Half-life (Days) Experimental Conditions Reference
Agricultural soil (silty clay) 0.45-0.71 Field conditions, Mediterranean climate [1]
Railway track soils 1.4-26 times longer than agricultural soils Laboratory incubation, low OC soils [2]
Water systems 10-70 Laboratory studies, distilled water [4]
Plants (stems and leaves) 18 (detection period) Sunflower cultivation, field conditions [1]

Table 2: Mobility Parameters of this compound-P-ethyl and Metabolites

Compound Sorption Coefficient (Kd) in Agricultural Soils Sorption Coefficient (Kd) in Railway Soils Leaching Potential Notes
This compound-P-ethyl Moderate to high 3-19 times lower Low to moderate Limited mobility in agricultural soils
This compound-acid Moderate Significantly lower Moderate to high Primary metabolite, greater mobility
CHQ Not determined Not determined High Detected in water systems
PPA Not determined Not determined High Polar metabolite

Degradation Pathways and Metabolites

Aquatic Environment Degradation

In aquatic systems, this compound-P-ethyl undergoes sequential transformations leading to the formation of various metabolites through both chemical and biological processes. The initial step involves the hydrolytic cleavage of the ester bond, resulting in the formation of this compound-acid (also referred to as this compound-P), which represents the primary bioactive form [5] [4]. This conversion occurs relatively rapidly, with the concentration of this compound-acid increasing as the parent compound decreases during degradation studies. Further transformation proceeds through the microbial degradation of the chloroquinoxaline ring, leading to the formation of dihydroxychloroquinoxalin (CHHQ) and 6-chloroquinoxalin-2-ol (CHQ) as key intermediates.

The complete degradation pathway in water systems ultimately yields 3-OH-CQO and PPA ((R)-2-(4-hydroxyphenoxy)propionic acid) as terminal metabolites [4]. The persistence of these compounds varies significantly, with CHQ concentrations reaching as high as 1400 μg/L after 75 days following the application of this compound-P-ethyl commercial products [4]. The half-lives of this compound-P-ethyl and its commercial formulations in water range from 10 to 70 days for most analytes, classifying them as medium to high persistent compounds in aquatic environments [4]. This persistence, combined with the potential ecological effects of the metabolites, underscores the importance of understanding the complete transformation pathway when assessing the environmental impact of this compound-P-ethyl use.

G QPE This compound-P-ethyl (Parent Compound) Qacid This compound-P-acid (Primary Metabolite) QPE->Qacid Ester hydrolysis CHHQ Dihydroxychloroquinoxalin (CHHQ) Qacid->CHHQ Ring transformation PPA (R)-2-(4-hydroxyphenoxy) propionic acid (PPA) Qacid->PPA Side chain cleavage CHQ 6-Chloroquinoxalin-2-ol (CHQ) CHHQ->CHQ Dehydroxylation OH_CQO 3-OH-CQO CHQ->OH_CQO Oxidation

Figure 1: Primary degradation pathway of this compound-P-ethyl in aquatic environments

Soil Metabolism Pathways

In soil environments, this compound-P-ethyl undergoes rapid enantioselective degradation with the S-enantiomer degrading slightly faster than the R-enantiomer, leading to relative enrichment of the herbicidally active R-form [3]. The primary transformation pathway involves hydrolytic cleavage of the ester bond, catalyzed by both chemical processes and microbial enzymes, yielding this compound-acid as the main initial metabolite [2]. This conversion occurs rapidly across various soil types, with this compound-acid subsequently undergoing further transformation through microbial action and photodegradation processes.

The complete metabolic pathway in soils involves the formation of hydroxylated derivatives including 3-OH-quizalofop-acid and 3-OH-CQO, with the latter representing a key intermediate in the breakdown of the chloroquinoxaline moiety [2]. Under field conditions, these metabolites are typically formed in only low quantities, with the parent compound and primary metabolite representing the majority of detectable residues. The rate and pathway of degradation vary significantly depending on soil characteristics, with lower degradation rates observed in soils with reduced organic matter content and microbial activity, such as those found in railway track environments [2].

Metabolic Pathways in Plants

In plants, this compound-P-ethyl is rapidly absorbed and translocated, following a metabolic pathway similar to that observed in soils and aquatic systems. The initial activation step involves enzymatic hydrolysis to form this compound-acid, the herbicidally active form that inhibits ACCase in sensitive grass species [6]. In resistant broad-leaved crops like sunflowers, the herbicide is subsequently conjugated with glutathione through the action of specific glutathione S-transferases (GSTs), facilitating its detoxification and compartmentalization.

Recent research has identified specific GST enzymes, such as PfGSTF2 in Polypogon fugax, that confer resistance to this compound-P-ethyl through enhanced herbicide metabolism [6]. These enzymes catalyze the conjugation of glutathione to the this compound molecule at the ether bond, generating a GSH-quizalofop conjugate and a propanoic acid derivative with greatly reduced herbicidal activity. The identification of these specific detoxification enzymes provides valuable insights into the mechanisms of selective toxicity between grasses and broad-leaved plants, as well as the evolution of herbicide resistance in weed populations.

Microbial Degradation and Bioremediation

Microbial Strains and Degradation Efficiency

A diverse range of bacterial strains capable of degrading this compound-P-ethyl has been isolated from various environmental sources, demonstrating the widespread distribution of microbial metabolic pathways for this herbicide. These include strains from genera such as Pseudomonas, Rhodococcus, Brevundimonas, Methylobacterium, and Acinetobacter [7] [3] [8]. These microorganisms employ cometabolic processes and specific hydrolytic enzymes to initiate the breakdown of this compound-P-ethyl, with degradation efficiencies varying significantly among strains and under different environmental conditions.

The degradation capabilities of these bacterial strains are remarkable, with some isolates capable of completely degrading this compound-P-ethyl at concentrations of 50 mg/L within 72 hours under optimal conditions [9]. For instance, Methylobacterium populi YC-XJ1 achieves 97% degradation of QPE (50 mg/L) within 72 hours, with a maximum degradation rate of 1.4 mg/L/h [9]. Similarly, Pseudomonas sp. J-2 demonstrates efficient degradation, leading to the identification of this compound acid as the primary metabolite [8]. These strains typically exhibit broad substrate specificity, capable of degrading various AOPP herbicides with differing efficiencies, making them promising candidates for bioremediation applications in contaminated environments.

Table 3: Microbial Strains Capable of Degrading this compound-P-ethyl

Bacterial Strain Isolation Source Degradation Efficiency Optimal Conditions Key Enzymes
Pseudomonas sp. J-2 Activated sludge High (specific rates not provided) 30°C, pH 7.0 QpeH esterase
Brevundimonas sp. QPT-2 Environmental samples High for multiple AOPPs 40°C, pH 8.0 EstWX esterase
Methylobacterium populi YC-XJ1 Desert soil 97% in 72 h (50 mg/L) 35°C, pH 8.0 QPEH1 esterase
Rhodococcus sp. JT-3 Natural consortium Requires partner strain JT-9 Not specified Key esterase
Acinetobacter sp. DL-2 Environmental samples High for fenoxaprop-P-ethyl Not specified AfeH hydrolase
Enzymatic Mechanisms and Catalytic Properties

The initial and rate-limiting step in the microbial degradation of this compound-P-ethyl is the hydrolytic cleavage of the ester bond, catalyzed by specific carboxylesterases that belong to the α/β hydrolase fold family. These enzymes, including QpeH from Pseudomonas sp. J-2, EstWX from Brevundimonas sp. QPT-2, and QPEH1 from Methylobacterium populi YC-XJ1, exhibit high catalytic efficiency toward this compound-P-ethyl and related AOPP herbicides [3] [8] [9]. These esterases typically demonstrate optimal activity at neutral to slightly alkaline pH (7.0-9.0) and temperatures ranging from 30°C to 40°C, with varying stability under different environmental conditions.

A notable characteristic of many this compound-P-ethyl-degrading esterases is their distinct enantioselectivity, with most characterized enzymes showing preference for the R-enantiomer, which coincides with the herbicidally active form [3]. For instance, EstWX from Brevundimonas sp. QPT-2 exhibits higher affinity and catalytic efficiency toward the R-enantiomers of AOPP herbicides, contributing to the enantioselective degradation observed in environmental samples. These enzymes typically follow Michaelis-Menten kinetics, with Km values in the micromolar range, indicating high affinity for their substrate. The catalytic mechanism relies on a conserved catalytic triad (typically Ser-Asp-His) common to esterases, with specific residues such as S73, K76, Y196, and W368 in EstWX being essential for catalytic function [3].

Bioremediation Applications

The isolated microbial strains and their enzymes show significant promise for bioremediation applications in this compound-P-ethyl-contaminated environments. The feasibility of using these biological agents has been demonstrated in both liquid cultures and soil microcosms, with degradation rates exceeding 90% within several days under optimized conditions [8] [9]. The cometabolic degradation capability of some strains, such as Methylobacterium populi YC-XJ1 which degrades QPE using methanol as a co-substrate, expands the potential application scenarios for bioremediation strategies [9].

The potential for enzyme-based bioremediation represents an innovative approach for addressing this compound-P-ethyl contamination. Recombinantly expressed esterases such as QpeH and EstWX retain high catalytic activity and stability, making them suitable for development as biocatalytic additives in contaminated water or soil treatment systems [3] [8]. Furthermore, the identification of novel metabolites, including 2-hydroxy-6-chloroquinoxaline and quinoxaline, during microbial degradation provides important insights for assessing the completeness of degradation and the potential accumulation of transformation products in bioremediation applications [9].

Analytical Methods for Detection and Quantification

Sample Preparation and Extraction Techniques

The analysis of this compound-P-ethyl and its metabolites in environmental samples requires efficient extraction methods to ensure adequate recovery and minimal matrix interference. For water samples, solid-phase extraction (SPE) represents the most widely used technique, with Oasis HLB cartridges and Strata X cartridges demonstrating excellent recovery rates for this compound-P-ethyl and its transformation products [5]. The elution of retained compounds typically employs organic solvents such as ethyl acetate, acetonitrile, or acidified methanol (methanol containing 0.1 M hydrochloric acid), with the specific choice depending on the analytical method and target compounds.

For soil and plant matrices, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has been successfully applied for the simultaneous extraction of this compound-P-ethyl and related compounds [1]. This approach involves an initial extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (d-SPE) with primary secondary amine (PSA) and other sorbents to remove interfering matrix components. The efficiency of these extraction methods has been validated through recovery studies, with reported rates typically exceeding 80% for most target compounds in various matrices, ensuring reliable quantification at environmentally relevant concentrations.

Chromatographic Separation and Detection

The separation and detection of this compound-P-ethyl and its metabolites primarily rely on liquid chromatography coupled to mass spectrometry, with both low- and high-resolution systems being employed. Reversed-phase C18 columns (150-250 mm × 2.1-4.6 mm, 3-5 μm particle size) provide excellent separation of the target compounds, with mobile phases typically consisting of methanol-water or acetonitrile-water mixtures, often with the addition of modifiers such as formic acid or ammonium acetate to enhance ionization efficiency [5] [4].

High-resolution mass spectrometry (HRMS), particularly Orbitrap technology, has emerged as a powerful tool for the comprehensive analysis of this compound-P-ethyl and its transformation products [5] [4]. This technique enables not only target analysis but also retrospective screening and non-target analysis through full-scan data acquisition with high mass accuracy (<5 ppm). The typical detection limits for this compound-P-ethyl and its major metabolites in water matrices range from 0.1 to 1.0 μg/L, with quantification limits sufficient for monitoring environmental concentrations resulting from normal application scenarios [4].

G SampleCollection Sample Collection (Water, Soil, Plant) Extraction Extraction (SPE or QuEChERS) SampleCollection->Extraction Concentration Concentration and Cleanup Extraction->Concentration InstrumentalAnalysis Instrumental Analysis (LC-HRMS) Concentration->InstrumentalAnalysis DataProcessing Data Processing (Target & Non-target) InstrumentalAnalysis->DataProcessing Quantification Identification & Quantification DataProcessing->Quantification

Figure 2: General workflow for analysis of this compound-P-ethyl and metabolites in environmental samples

Research Gaps and Future Perspectives

Despite significant advances in understanding the environmental fate and degradation pathways of this compound-P-ethyl, several knowledge gaps remain that warrant further investigation. The ecotoxicological effects of transformation products, particularly the terminal metabolites such as CHQ and PPA, are not fully characterized, making comprehensive risk assessment challenging [4]. While the parent compound's toxicity profile is relatively well-documented, the potential for synergistic effects among the mixture of metabolites present in environmental samples requires more extensive evaluation. Furthermore, the enantioselective toxicity of this compound-P-ethyl and its metabolites toward non-target organisms represents an important aspect that deserves greater attention in future ecotoxicological studies.

From a bioremediation perspective, the field application of isolated this compound-P-ethyl-degrading microorganisms and enzymes remains largely unexplored [8] [9]. Most studies have focused on laboratory-scale experiments under optimized conditions, with limited validation in realistic environmental scenarios. The development of immobilized enzyme systems or engineered microbial strains with enhanced degradation capabilities could significantly advance the practical application of these biological agents for remediation purposes. Additionally, the potential for cross-regulation between herbicide degradation and other metabolic pathways in microbial systems represents a fascinating area for future research, potentially leading to the discovery of novel regulatory mechanisms and degradation pathways.

The integration of advanced analytical approaches such as non-target screening using high-resolution mass spectrometry with bioassays could provide deeper insights into the formation and significance of transformation products [5] [4]. Such integrated approaches would facilitate the identification of previously unknown metabolites and the assessment of their potential contribution to overall environmental effects. Finally, long-term monitoring studies investigating the persistence and mobility of this compound-P-ethyl and its metabolites under various real-world application scenarios would strengthen the environmental risk assessment framework and support the development of more sustainable use patterns for this important herbicide.

Conclusion

This compound-P-ethyl demonstrates complex environmental behavior characterized by relatively rapid dissipation in agricultural soils but increased persistence in low-organic matter substrates such as railway tracks. The transformation of this herbicide follows conserved pathways across different environmental compartments, with initial hydrolytic cleavage yielding this compound-acid as the primary metabolite, followed by progressive breakdown of the chloroquinoxaline moiety. The discovery of diverse microbial strains possessing efficient degradation capabilities, along with the characterization of specific esterases responsible for the initial hydrolysis, provides promising foundations for the development of targeted bioremediation strategies.

References

what is quizalofop-P used for in agriculture

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Mechanism of Action

The table below summarizes the core technical identity of quizalofop-P-ethyl.

Property Description
IUPAC Name Ethyl (R)-2-[4-(6-chloroquinoxalin-2-yloxy)phenoxy]propionate [1] [2]
Chemical Class Aryloxyphenoxypropionate (FOP herbicide) [3] [1]
Molecular Formula C₁₉H₁₇ClN₂O₄ [1]
Mode of Action Inhibition of Acetyl-CoA Carboxylase (ACCase) [4] [5] [3]
HRAC Group Group 1 (Inhibition of ACCase) [4] [5]

This compound-P-ethyl is the purified "P" isomer of this compound, which possesses the highest herbicidal activity. This refinement makes it more efficient than the original racemic mixture [1] [6].

The compound is a systemic herbicide absorbed through the foliage of weeds and rapidly translocated to the meristematic tissues (growth points) [1]. Its primary mode of action is the inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase) [4] [5]. ACCase is essential for the synthesis of lipids, as it catalyzes the first step in fatty acid biosynthesis. By disrupting this process, the herbicide prevents the formation of new cell membranes, ultimately leading to the cessation of growth and death of susceptible grass weeds [3] [1]. Visible symptoms like chlorosis (yellowing) and necrosis (tissue death) typically appear within 1-3 weeks [3].

The following diagram illustrates the sequence of its mechanism of action within a susceptible grass plant.

G A 1. Foliar Application & Absorption B 2. Systemic Translocation A->B C 3. Accumulation in Meristematic Tissues B->C D 4. Inhibition of Acetyl-CoA Carboxylase (ACCase) C->D E 5. Disruption of Fatty Acid Synthesis D->E F 6. Inhibition of New Cell Membrane Formation E->F G 7. Plant Growth Stops & Weed Death F->G

Mechanism of Action of this compound-P-ethyl in Susceptible Grasses

Agricultural Applications and Usage

This compound-P-ethyl is valued for its selectivity, effectively controlling grass weeds without harming a wide range of broadleaf crops [1] [6].

  • Target Crops: It is safe for use in numerous broadleaf crops, including soybeans, cotton, peanuts, sugar beets, rapeseed/canola, sunflowers, vegetables (e.g., potatoes, cucumbers, tomatoes), and fruit trees [4] [5] [1].
  • Target Weeds: It controls a broad spectrum of annual and perennial grasses. Key targets include Barnyardgrass, Foxtail, Wild Oats, Ryegrass, Brome grasses, Couch grass, and Johnsongrass [4] [1] [6].
  • Role in Managing Resistance: With the rise of glyphosate-resistant weeds in crops like soybeans, this compound-P-ethyl serves as an effective alternative mode of action. It is particularly effective against volunteer corn and other problematic grasses in soybean fields [5].

The table below provides a summary of its key application parameters.

Parameter Details
Application Type Post-emergence, foliar spray [4] [1]
Optimal Weed Stage Early growth stage (e.g., 3-5 leaf stage) for best results [6]
Formulations Emulsifiable Concentrates (EC) at various concentrations (e.g., 5%, 10%, 12.5%, 20%) [1] [6]
Rainfastness Within 1 hour of application [7] [6]
Key Symptom Timeline Weed growth stops within 24-48 hours; visible yellowing in 5-7 days; plant death in 10-15 days [4] [6]

Environmental Behavior and Degradation

Understanding the environmental fate of pesticides is critical for assessing their ecological impact.

  • Soil Behavior: this compound-P-ethyl has low soil mobility and is not expected to leach significantly. It is biodegradable, with a reported soil half-life of about 60 days. It has little residual soil activity post-application [4] [6].
  • Toxicity Profile: It is considered non-toxic to birds and bees but shows moderate toxicity to mammals and is toxic to fish and arthropods [4].
  • Biodegradation Pathway: Microbial degradation is a major route for its breakdown in the environment. The primary degradation pathway involves the hydrolysis of the ethyl ester bond, transforming this compound-P-ethyl into its corresponding acid metabolite, This compound acid (QA) [8]. This reaction is catalyzed by specific bacterial esterases.
Experimental Protocol for Microbial Degradation

For research purposes, the following methodology outlines how to study this compound-P-ethyl degradation using microbes, based on a scientific study [8].

  • Isolation of Degrading Bacteria:

    • Enrichment Culture: Inoculate a soil sample (e.g., from pesticide-contaminated land) into a Mineral Salts Medium (MSM) containing this compound-P-ethyl (e.g., 20 mg/L) as the sole carbon source.
    • Incubation and Subculturing: Incubate the culture (e.g., at 30°C with shaking). After turbidity develops, transfer an aliquot to fresh MSM with the same herbicide concentration. Repeat this subculturing several times to enrich for degrading organisms.
    • Strain Purification: Perform serial dilutions of the enriched culture and spread onto MSM agar plates containing QPE. Purify colonies that form transparent halos, indicating herbicide degradation.
    • Identification: Identify the isolated strain using 16S rRNA gene sequence analysis.
  • Analysis of Herbicide and Metabolites:

    • Sample Extraction: Centrifuge bacterial culture samples. Extract the supernatant multiple times with an organic solvent like dichloromethane.
    • Acidification and Re-extraction: Acidify the aqueous layer and repeat the extraction to ensure recovery of the acid metabolite.
    • Concentration and Analysis: Combine and concentrate the organic extracts. Analyze the residues using High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column and a UV detector. A mobile phase of methanol:water (80:20 v/v) is effective.
    • Metabolite Identification: Identify the breakdown metabolite (this compound acid) using Liquid Chromatography-Ion Trap-Mass Spectrometry (LC-IT-MSn).

Regulatory and Health Considerations

Regulatory assessments ensure that pesticide residues in food remain below levels that could pose a health risk.

  • Toxicological Reference Values: The European Food Safety Authority (EFSA) has established an Acceptable Daily Intake (ADI) of 0.009 mg/kg body weight per day for this compound-P-ethyl [2].
  • Consumer Risk Assessment: Evaluations conclude that the authorized use of this compound-P-ethyl, including on imported genetically modified maize, is unlikely to pose a risk to consumer health, as calculated dietary exposure remains well below the ADI [2].
  • Maximum Residue Levels (MRLs): The enforcement residue definition in the EU is "This compound, including this compound-P". An MRL for this compound-P-ethyl in maize grain imported from Canada was set at 0.02 mg/kg based on supporting data and a positive consumer risk assessment [2].

References

Comprehensive Application Notes and Protocols for the Analysis of Quizalofop-ethyl in Agricultural Products Using the QuEChERS Method

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Quizalofop-ethyl is a selective, post-emergence aryloxyphenoxypropionate herbicide widely used for controlling annual and perennial grass weeds in various crops, including beans, soybeans, and potatoes [1] [2]. Its mechanism of action involves inhibition of acetyl-coenzyme A carboxylase in the chloroplast, which disrupts lipid biosynthesis in target weeds [1]. The maximum residue limits (MRLs) for this compound-ethyl in agricultural products are typically set at very low levels (e.g., 0.05 mg/kg in the USA and 0.1 mg/kg in China), necessitating highly sensitive and reliable analytical methods for monitoring compliance [3] [4].

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as a preferred approach for pesticide residue analysis due to its inherent advantages over traditional techniques [5]. This method provides a green and sustainable alternative with minimal use of hazardous reagents, fast sample preparation, simplicity, and low cost [5]. These application notes provide detailed protocols for the determination of this compound-ethyl residues in various agricultural matrices using modified QuEChERS approaches coupled with different detection techniques.

Principle of the QuEChERS Method

The QuEChERS method involves a simple two-step process: microscale extraction with acetonitrile based on partitioning via salting-out, followed by a dispersive solid-phase extraction (d-SPE) clean-up using a mixture of sorbents to remove matrix interferences [5]. The original method has been standardized into two official buffering-salt approaches: the AOAC Official Method 2007.01 (using acetate buffer) and the CEN Standard Method EN 15662 (using citrate buffer) [5]. These modifications help increase the recovery of pH-dependent analytes like this compound-ethyl and its metabolites.

Table 1: Official QuEChERS Method Variations

Method Version Buffering System Applications Key Advantages
Original QuEChERS Unbuffered General purpose Simplicity, speed
AOAC 2007.01 Acetate buffer Broad pH range pesticides Improved recovery of pH-sensitive compounds
CEN EN 15662 Citrate buffer Broad pH range pesticides Enhanced stability for base-sensitive compounds

The workflow for QuEChERS sample preparation can be visualized as follows:

G Start Homogenized Sample (2-5 g) Hydration Add Water (8-12 mL) Vortex 1 min Start->Hydration Extraction Add Acetonitrile (5-15 mL) Vortex 1-2 min Hydration->Extraction Salting Add Salt Mixture (MgSO₄ + NaCl) Vortex 1 min Extraction->Salting Centrifugation1 Centrifuge 4000 rpm, 5-10 min Salting->Centrifugation1 Cleanup d-SPE Clean-up (PSA, C18, MWCNTs, or Z-SEP) Centrifugation1->Cleanup Centrifugation2 Centrifuge 4000-10000 rpm, 2-5 min Cleanup->Centrifugation2 Analysis Analysis by HPLC-DAD or LC-MS/MS Centrifugation2->Analysis

Materials and Methods

Reagents and Chemicals
  • Pesticide standards: this compound-ethyl (purity >96.4%), this compound-p-ethyl (purity >99%), and metabolite this compound-p-acid (purity >97.6%) should be obtained from certified suppliers (e.g., Dr. Ehrenstorfer GmbH, Sigma-Aldrich, or Wako) [3] [4]
  • Solvents: HPLC or LC-MS grade acetonitrile, methanol, water; analytical grade acetic acid, formic acid, ammonium acetate, ammonium formate
  • QuEChERS salts: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), trisodium citrate dihydrate, disodium hydrogencitrate sesquihydrate
  • d-SPE sorbents: Primary secondary amine (PSA), C18, graphitized carbon black (GCB), zirconium dioxide-based sorbents (Z-SEP, Z-Sep+), multi-walled carbon nanotubes (MWCNTs), Enhanced Matrix Removal-Lipid (EMR-lipid)
  • Equipment: Analytical balance, vortex mixer, centrifuge (capable of 4000-10000 rpm), nitrogen evaporator, HPLC-DAD or LC-MS/MS system
Standard Preparation

Prepare individual stock solutions of this compound-ethyl and its metabolites at 1000 mg/L in acetonitrile [6] [4]. Store at -20°C in the dark. Prepare working standard solutions by appropriate dilution with acetonitrile. For quantification, prepare matrix-matched calibration standards by adding working standards to blank matrix extracts at concentrations of 0.1-10 μg/mL [4].

Protocols for Different Matrices

Protocol for Beans Using HPLC-DAD

This protocol is optimized for determining this compound-ethyl and its metabolite in various beans (azuki bean, soybean, mung bean, black soybean, kidney bean) using HPLC-DAD, which is more accessible to laboratories without mass spectrometry capabilities [3] [4].

Sample Preparation:

  • Pre-hydrate the sample if necessary (depends on bean type and moisture content)
  • Weigh 5 g of homogenized bean sample into a 50-mL centrifuge tube
  • Add 15 mL of acetonitrile:acetic acid (99:1, v/v) and vortex for 2 minutes
  • Add 0.3 g NaCl and vortex for 30 seconds
  • Add 1.5 g anhydrous MgSO₄ and vortex for 30 seconds
  • Centrifuge at 4000 rpm for 10 minutes
  • Transfer 1 mL of supernatant to a 2-mL d-SPE tube containing 25 mg of C18:PSA (1:1, w/w)
  • Vortex for 30 seconds and centrifuge at 10000 rpm for 2 minutes
  • Filter supernatant through a 0.22 μm membrane for HPLC-DAD analysis

HPLC-DAD Conditions [3] [4]:

  • Column: C18 (4.6 × 250 mm, 5 μm)
  • Mobile phase: Acetonitrile/acidified water with 1% acetic acid (70:30, v/v)
  • Flow rate: 1.0 mL/min
  • Column temperature: 40°C
  • Injection volume: 20 μL
  • Detection wavelength: 220 nm
  • Run time: 15 minutes
Multi-Residue Protocol for Various Agricultural Products Using LC-MS/MS

This protocol enables simultaneous determination of this compound-ethyl along with other herbicides (pyridate, cyhalofop-butyl) in brown rice, soybean, potato, pepper, and mandarin [2] [6].

Sample Preparation:

  • Weigh 10 g of homogenized sample (5 g for cereals and legumes) into a 50-mL centrifuge tube
  • For grains and legumes: add 5 mL water, allow to hydrate for 30 minutes, then add 10 mL acetonitrile
  • For other matrices: add 20 mL acetonitrile directly
  • Add QuEChERS EN extraction kit (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogencitrate sesquihydrate)
  • Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes
  • Transfer 1.5 mL supernatant to a d-SPE tube containing 75 mg Z-SEP
  • Vortex for 1 minute and centrifuge at 4000 rpm for 5 minutes
  • Dilute supernatant with methanol (1:1, v/v) for LC-MS/MS analysis

LC-MS/MS Conditions [2] [6]:

  • Column: C18 (2.1 × 100 mm, 3.5 μm)
  • Mobile phase A: 5 mM ammonium acetate + 0.1% formic acid in water
  • Mobile phase B: 5 mM ammonium acetate + 0.1% formic acid in methanol
  • Gradient program: 0-8 min (60% A), 8-1.5 min (40% A), 1.5-2.5 min (30% A), 2.5-9 min (20% A), 9-12 min (0% A), 12-15 min (95% A)
  • Flow rate: 0.4 mL/min
  • Injection volume: 2 μL
  • Ionization: Positive electrospray ionization (ESI+)
  • Mass analyzer: Triple quadrupole with MRM mode
Protocol for Fatty Matrices Using Z-Sep+ and EMR-lipid

For challenging fatty matrices, specialized sorbents are required for effective clean-up [7].

Sample Preparation:

  • Weigh 3 g of olive oil or other fatty matrix into a 50-mL centrifuge tube
  • Add 7 mL water and 10 mL acetonitrile (1% acetic acid)
  • Vortex for 1 minute
  • Add 4 g MgSO₄ and 1 g NaCl, vortex for 1 minute
  • Centrifuge at 4000 rpm for 5 minutes
  • For Z-Sep+ clean-up: Transfer 2 mL supernatant to a tube containing 100 mg Z-Sep+, 100 mg PSA, and 300 mg MgSO₄
  • For EMR-lipid clean-up: Use manufacturer's recommended protocol
  • Vortex for 1 minute, centrifuge at 4000 rpm for 5 minutes
  • Filter through 0.22 μm PTFE syringe filter for analysis

Method Optimization and Sorbent Selection

The choice of d-SPE sorbents is critical for achieving optimal recovery and minimizing matrix effects. Different sorbents offer specific advantages for various matrix types:

Table 2: Comparison of d-SPE Sorbents for this compound-ethyl Analysis

Sorbent Mechanism Applications Recovery (%) Key Advantages Limitations
PSA Chelation and hydrogen bonding Removal of fatty acids, sugars, organic acids 70-120 [2] [6] Effective for polar impurities Limited capacity for highly pigmented matrices
C18 Hydrophobic interactions Removal of non-polar interferents (lipids, sterols) 77-115 [8] Excellent for non-polar matrices May retain non-polar pesticides
Z-SEP/Z-Sep+ Lewis acid/base interactions + hydrophobic Fatty matrices, pigmented samples 70-120 [2] [6] Superior lipid removal May interact with certain analytes
MWCNTs High surface area, multiple interactions Complex matrices (herbs, pigmented samples) 76-123 [8] Exceptional pigment removal Potential over-retention of planar compounds
EMR-lipid Size exclusion + hydrophobic High-fat matrices (oils, fatty foods) 70-113 [7] Selective lipid removal Higher cost, specific protocol

The selection of appropriate sorbent combinations should be based on matrix composition:

G Start Matrix Type A High Lipid Content? Start->A B High Pigment Content? A->B No Rec1 Recommended: Z-SEP or EMR-lipid Recovery: 70-113% A->Rec1 Yes C High Sugar/Acid Content? B->C No Rec2 Recommended: MWCNTs or GCB Recovery: 76-123% B->Rec2 Yes D Complex Matrix? C->D No Rec3 Recommended: PSA Recovery: 70-120% C->Rec3 Yes D->Rec3 No Rec4 Recommended: Combination (PSA + C18 + MWCNTs) Recovery: 77-115% D->Rec4 Yes

Method Validation

Extensive validation of the QuEChERS method for this compound-ethyl analysis has demonstrated excellent performance characteristics across different matrices and detection techniques:

Table 3: Method Validation Parameters for this compound-ethyl Analysis

Validation Parameter HPLC-DAD (Beans) [3] [4] LC-MS/MS (Multiple Matrices) [2] [6] Acceptance Criteria
Linear Range (μg/mL) 0.1-10 0.0025-0.05 R² ≥ 0.99
Recovery (%) 88.7-116.2 70-120 70-120%
RSD (%) 0.82-4.39 <20 ≤20%
LOD (mg/kg) 0.003-0.008 0.0075 -
LOQ (mg/kg) 0.01-0.03 0.01 -
Matrix Effects (%) - -20 to +20 Minimal suppression/enhancement

The method demonstrates excellent precision and accuracy across the validated concentration ranges, with relative standard deviations (RSDs) consistently below 5% for HPLC-DAD and 20% for LC-MS/MS methods, meeting international acceptance criteria [2] [3] [4].

Analysis of Metabolites and Environmental Fate

This compound-ethyl rapidly hydrolyzes to form this compound (free acid) in plants and soil, with further metabolization leading to conjugate formation [1] [4]. The half-life of this compound-ethyl in adzuki bean plants and soils ranges between 3.4 and 6.7 days, depending on climatic conditions [4]. Different jurisdictions have established varying residue definitions:

  • Japan: Sum of this compound-ethyl, this compound-tefuryl, this compound, and this compound conjugates hydrolyzable to this compound, expressed as this compound equivalents [1]
  • European Union: Includes propaquizafop in the definition since it hydrolyzes to this compound in plants [1]
  • United States: Residues convertible to 6-chloro-2-methoxyquinoxaline (CMQ), expressed as this compound ethyl equivalents [1]

For metabolite analysis, a conversion method involving refluxing in methanolic potassium hydroxide followed by GC-MS/MS analysis of CMQ has been developed to fulfill these regulatory requirements [1].

Troubleshooting and Technical Notes

  • Low Recovery Issues: If recovery falls outside the 70-120% range, consider modifying the extraction solvent (e.g., acetonitrile with 1% acetic acid) or optimizing the d-SPE sorbent combination [3]

  • Matrix Effects: To compensate for signal suppression/enhancement, use matrix-matched calibration standards rather than solvent-based standards [7] [4]

  • Chromatographic Issues: For peak tailing, adjust the mobile phase by adding acid modifiers (0.1% formic acid or acetic acid) to improve peak shape [3]

  • Clean-up Efficiency: For challenging matrices, consider a two-step clean-up process or increase the sorbent amount, but beware of potential analyte loss [8] [7]

  • Detection Sensitivity: For regulatory compliance at very low MRLs (e.g., 0.01 mg/kg), LC-MS/MS is preferred over HPLC-DAD due to superior sensitivity and selectivity [2] [6]

Conclusion

The QuEChERS method provides a robust, efficient, and cost-effective approach for the determination of this compound-ethyl and its metabolites in various agricultural products. The flexibility of the method allows for adaptation to different matrices through optimization of extraction conditions and d-SPE sorbent selection. The validated protocols demonstrate excellent performance characteristics meeting international regulatory standards, making them suitable for routine monitoring and regulatory compliance testing.

References

validated analytical method quizalofop enforcement livestock commodities

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Method for Quizalofop in Livestock Commodities

The enforcement of Maximum Residue Levels (MRLs) for this compound-P variants (ethyl, tefuryl, and propaquizafop) in animal commodities requires analytical methods that can account for the parent compounds and their metabolites. The residue definition for risk assessment is "This compound (sum of this compound, its salts, its esters [including propaquizafop] and its conjugates, expressed as this compound)" [1].

A recent evaluation by the European Food Safety Authority (EFSA) concluded that the data gap concerning the fully validated analytical method for enforcement in livestock commodities was only fully addressed for muscle, poultry liver, and eggs [2] [1]. For other matrices, such as kidney and the liver of bovine, sheep, goat, equine, and swine, further validation data are required, and risk management decisions on existing MRLs are pending [1].

Regulatory Context & Validation Status

The table below summarizes the current validation status for various animal commodities as per the EFSA assessment and established tolerances.

Commodity Validation Status (Per EFSA) Tolerance (MRL) in the US (ppm) [3] Residue Definition for Enforcement
Muscle Fully validated [2] [1] 0.02 Measured as this compound convertible to this compound acid [3].
Poultry Liver Fully validated [2] [1] 0.05 (Poultry meat byproducts) Measured as this compound convertible to this compound acid [3].
Eggs Fully validated [2] [1] 0.02 Measured as this compound convertible to this compound acid [3].
Milk Not fully validated; MRL proposed at LOQ [1] 0.01 Measured as this compound convertible to this compound acid [3].
Kidney & Other Liver Not fully validated; requires risk management decision [1] 0.05 (Cattle, meat byproducts) Measured as this compound convertible to this compound acid [3].
Fat Not fully validated for all; poultry fat MRL proposed at LOQ [1] 0.05 Measured as this compound convertible to this compound acid [3].

Detailed Protocol: Hydrolysis and GC-MS/MS Analysis

The following protocol is adapted from a published method designed to comply with the this compound residue definitions of multiple regulatory bodies by converting all relevant compounds to a single, measurable marker, 2-methoxy-6-chloroquinoxaline (CMQ) [4].

Principle: this compound ethyl, this compound tefuryl, their metabolites (including this compound acid and conjugates), and propaquizafop are converted to CMQ via alkaline hydrolysis. The CMQ is then quantified using GC-MS/MS, and the total residue is expressed as this compound equivalents [4].

Workflow Overview:

G A Sample Homogenization (Animal tissue) B Alkaline Hydrolysis (Reflux in methanolic KOH) A->B C Liquid-Liquid Extraction (Ethyl acetate/hexane) B->C D Clean-up (PSA, C18, MgSO4) C->D E Analysis (GC-MS/MS) D->E F Quantification (As CMQ, expressed as this compound) E->F

Materials and Reagents
  • Tissues: Muscle, liver, or other animal commodities.
  • Chemicals: Pesticide analytical grade methanol, ethyl acetate, hexane, anhydrous sodium sulfate, formic acid, potassium hydroxide (≥85%), Primary Secondary Amine (PSA) sorbent, C18 sorbent [4] [5].
  • Standards: Certified reference standards of this compound-P-ethyl, this compound-P-tefuryl, propaquizafop, and this compound acid.
  • Equipment: GC-MS/MS system, analytical balance, centrifuge, vortex mixer, reflux apparatus.
Step-by-Step Procedure
  • Sample Preparation: Homogenize representative samples of the livestock commodity (e.g., muscle, liver). Weigh 2.0 ± 0.1 g of the homogenized sample into a 50-mL centrifuge tube [5].
  • Alkaline Hydrolysis: Add 20 mL of a 1 M methanolic potassium hydroxide (KOH) solution to the sample. Heat the mixture under reflux at 80°C for 1 hour to hydrolyze all esters and conjugates to CMQ [4].
  • Extraction: After cooling, acidify the hydrolysate with formic acid. Add a mixture of ethyl acetate and hexane (1:1, v/v), shake vigorously for 5 minutes, and centrifuge. Transfer the organic layer. Repeat the extraction and combine the supernatants [4] [5].
  • Clean-up: Transfer an aliquot of the extract to a 15-mL tube containing a mixture of 50 mg PSA, 50 mg C18, and 150 mg anhydrous MgSO4. Vortex for 1 minute and centrifuge to separate the clean extract [5].
  • GC-MS/MS Analysis:
    • Instrument: Gas Chromatograph coupled with a Tandem Mass Spectrometer.
    • Column: Mid-polarity fused-silica capillary column (e.g., DB-35ms).
    • Ionization: Electron ionization (EI).
    • Acquisition: Multiple Reaction Monitoring (MRM).
    • Key MRM Transition: Monitor the transition for CMQ: m/z 195 -> 168 [4].
Method Validation Parameters

The following table outlines typical validation parameters that were successfully demonstrated for the CMQ method in various food matrices, supporting its robustness [4].

Parameter Performance Data
Linearity Coefficient of determination (R²) ≥ 0.999 for matrix-matched calibration curves [4] [5].
Limit of Detection (LOD) 0.0075 mg/kg [5].
Limit of Quantification (LOQ) 0.01 mg/kg [5].
Accuracy (Recovery) Average recovery within 70-120% [4] [5].
Precision (RSD) Relative Standard Deviation (RSD) typically < 20% [4] [5].

Critical Considerations for Researchers

  • Matrix-Specific Validation is Key: The EFSA assessment underscores that method validation is not universally complete for all animal tissues. The protocol above provides a foundation, but full validation must be demonstrated for each specific livestock commodity (e.g., bovine kidney, swine liver) in your laboratory [2] [1].
  • Alternative Extraction for Multi-Residue Analysis: For methods aiming to analyze this compound-ethyl alongside other non-acidic herbicides, a QuEChERS-based extraction (using acetonitrile and a salt mixture) followed by clean-up with sorbents like Z-SEP+ has proven effective in complex matrices like meat and liver [5].
  • Metabolite Coverage: Ensure the hydrolysis and extraction steps are efficient for the full range of conjugates, as this was a specific data gap identified in the EU MRL review [1].

References

quizalofop-P-tefuryl MRL review confirmatory data assessment

Author: Smolecule Technical Support Team. Date: February 2026

Regulatory Assessment Overview

The confirmatory data assessment was initiated following the MRL review under Article 12 of Regulation (EC) No 396/2005. The applicant, Arysta Life Science Great Britain Limited, submitted data for quizalofop-P-tefuryl, which also triggered a combined assessment for all this compound-P variants (This compound-P-ethyl, this compound-P-tefuryl, and propaquizafop) due to their shared residue definition [1].

  • Residue Definition: The assessment defines the residue as "This compound (sum of this compound, its salts, its esters [including propaquizafop] and its conjugates, expressed as this compound [any ratio of constituent isomers])" [1].
  • Primary Objective: The evaluation aimed to address data gaps identified in 2017, which led to tentative MRLs. The legally mandated deadline for submitting confirmatory data was June 14, 2021 [1].

Status of Confirmatory Data Gaps

The table below summarizes the status of the key data gaps identified during the MRL review [1].

Data Gap Category Specific Requirement Status in 2024 Assessment

| Animal Commodities | Validation of extraction/hydrolysis efficiency in livestock enforcement methods | Fully addressed only for muscle, poultry liver, and eggs. Not fully addressed for other livestock tissues (e.g., kidney, bovine liver). | | Plant Commodities | Validation of extraction/hydrolysis efficiency in plant enforcement methods; residue trials for numerous crops (e.g., citrus fruits, blueberries, herbs, spices). | Not addressed. Data gaps for plant commodities remain open. | | Complex Matrices | Fully validated methods and storage stability studies for herbal infusions and spices. | Not addressed. | | This compound-P-ethyl | Residue trials for caraway. | Sufficiently addressed via a previous MRL application. |

Analytical Methods & Protocols

To support the analytical workflows for enforcing the residue definition of this compound, here are two detailed protocols based on recent scientific literature.

Protocol 1: GC-MS/MS Method via Conversion to CMQ

This method is designed to comply with the residue definitions of Japan, the EU, and the USA by converting all relevant compounds to a single analyte, 6-chloro-2-methoxyquinoxaline (CMQ) [2].

  • Workflow Summary: The following diagram outlines the key steps in the sample preparation and analysis process.

    G Start Sample (soybean, cabbage, potato, spinach, apple, strawberry) Hydrolysis Alkaline Hydrolysis Reflux with methanolic KOH Start->Hydrolysis Conversion Conversion to CMQ (6-chloro-2-methoxyquinoxaline) Hydrolysis->Conversion Extraction Liquid-Liquid Extraction Ethyl acetate/hexane Conversion->Extraction Cleanup d-SPE Cleanup PSA, C18, MgSO4 Extraction->Cleanup Analysis Analysis via GC-MS/MS Cleanup->Analysis

  • Detailed Procedure:

    • Hydrolysis and Conversion: Weigh 20 g of homogenized sample into a flask. Add 100 mL of 1 mol/L methanolic potassium hydroxide and reflux for 1 hour to hydrolyze esters and conjugates to this compound, and subsequently convert this compound to CMQ [2].
    • Extraction: After cooling, transfer the hydrolysate to a separation funnel. Extract CMQ three times with a mixed solvent of ethyl acetate and hexane [2].
    • Cleanup: Combine the extracts and evaporate to near dryness. Reconstitute the residue in acetonitrile for dispersive solid-phase extraction (d-SPE) using a mixture of PSA, C18, and magnesium sulfate (MgSO4) to remove interfering compounds [2].
    • Analysis: Analyze the final extract by GC-MS/MS. Monitor the specific transition ions for CMQ for quantification [2].
  • Method Performance:

    • Linear Range: 0.0005 - 0.050 mg/L [3].
    • Limit of Detection (LOD): 0.0001 - 0.008 mg/kg [3].
    • Recovery: 69.8 - 120% across various matrices (cabbage, chives, pear, wheat flour, soybean oil) [3].
Protocol 2: QuEChERS-UPLC-MS/MS for Acidic Herbicides

This protocol allows for the simultaneous determination of this compound-P-tefuryl and its acid metabolite (this compound) alongside other acidic herbicides in plant-origin matrices [3].

  • Workflow Summary: The process follows a modified QuEChERS approach, optimized for acidic compounds.

    G Sample Sample (Fruits, Vegetables, Grains) Extract Extraction Acidified Acetonitrile Sample->Extract Shake Shake Centrifuge Extract->Shake Purify d-SPE Purification MgSO4, Florisil, GCB Shake->Purify Inject UPLC-MS/MS Analysis ESI+/- MRM mode Purify->Inject

  • Detailed Procedure:

    • Extraction: Weigh 10 g of homogenized sample into a centrifuge tube. Add 10 mL of acidified acetonitrile (e.g., with 1% formic acid) and shake vigorously for 10-15 minutes [3].
    • Salting Out: Add a salt mixture (e.g., MgSO4 and NaCl) to separate the organic and aqueous phases. Centrifuge [3].
    • Cleanup: Transfer an aliquot (e.g., 6 mL) of the acetonitrile extract to a tube containing d-SPE reagents. A combination of 150 mg MgSO4, 150 mg Florisil, and optional GCB is effective for cleaning fruits and vegetables. For oily matrices, C18 is recommended to adsorb lipids [3].
    • Analysis: Analyze the purified extract by UPLC-MS/MS. Use electrospray ionization (ESI) in positive or negative mode with multiple reaction monitoring (MRM) for high sensitivity and selectivity [3].

Key Conclusions for Researchers

  • Consumer Risk: EFSA concluded that the consumer intake of this compound-P-tefuryl residues, based on the reported agricultural practices, is unlikely to present a health risk [1] [4].
  • Ongoing Data Gaps: Be aware that significant data gaps persist. The MRLs for many plant commodities and some animal commodities (like poultry fat and milk) may be revised downward or require further validation data [1].
  • Analytical Focus: Ensure your analytical methods can handle the complete residue definition, which includes esters, acids, and conjugates. The conversion method to CMQ or the use of LC-MS/MS are robust approaches [2] [3].

References

efficiency extraction hydrolysis quizalofop residues animal commodities

Author: Smolecule Technical Support Team. Date: February 2026

Method Validation Status & Rationale

The European Food Safety Authority (EFSA) recently evaluated confirmatory data for enforcing quizalofop residues (defined as the sum of this compound, its salts, esters, and conjugates) in animal commodities [1] [2]. The core challenge is ensuring the analytical method efficiently releases and measures all forms of the residue, requiring a validated hydrolysis step.

EFSA's assessment concluded that the data gap for the efficiency of extraction and hydrolysis in livestock commodities was only fully addressed for muscle, poultry liver, and eggs [1]. The methods for other matrices, such as kidney and the liver of bovine, sheep, goat, equine, and swine, still require further validation, indicating a need for more rigorous or specific protocols [1].

Key Analytical Parameters

The table below summarizes the critical parameters for the analysis based on the EFSA evaluation and supporting scientific literature.

Parameter Details Context & Notes
Residue Definition "this compound (sum of this compound, its salts, its esters...and its conjugates)" [1] Enforcement requires measuring total potential residues.
Key Metabolite This compound acid (QA) [3] Primary metabolite detected in animal tissues.
Validated Matrices Animal muscles, poultry liver, eggs [1] Method efficiency confirmed.
Matrices Requiring Further Validation Animal kidney, bovine, sheep, goat, equine, swine liver [1] Risk management decision needed in the absence of full validation.
Hydrolysis Necessity Required To break down conjugates and ensure complete residue extraction [1].

Experimental Workflow for Sample Analysis

The following workflow synthesizes procedures from a rat metabolism study, which provides a foundational approach for sample preparation and analysis [3]. You will need to adapt and validate this for each specific animal commodity.

G cluster_workflow Sample Preparation & Analysis cluster_details Key Steps & Parameters A 1. Sample Homogenization B 2. Acidification & Extraction A->B C 3. Liquid-Liquid Partitioning B->C Step2 Add 100 µL HCl (1 mol/L) Extract with Ethyl Acetate B->Step2 D 4. Concentration & Reconstitution C->D Step3 Vortex 5 min Centrifuge 5 min at 3500 rpm Repeat extraction C->Step3 E 5. Instrumental Analysis D->E Step4 Dry under N₂ gas at 35°C Reconstitute in 2-propanol/methanol Filter (0.22 µm syringe filter) D->Step4 Step5 HPLC with UV/ORD detection or LC-MS/MS for confirmation E->Step5

Detailed Protocol Steps
  • Sample Homogenization: Tissues (e.g., liver, kidney) and feces should be homogenized for 3 minutes to create a uniform matrix for analysis [3].
  • Acidification and Extraction:
    • Transfer a measured sample (e.g., 0.2 g of homogenized tissue, 0.2 mL blood) to a centrifuge tube.
    • Add 100 µL of 1 mol/L HCl for acidification. This step is critical for the hydrolysis of conjugates and to facilitate the extraction of the acidic metabolites [3].
    • Add 5 mL of ethyl acetate and vortex for 5 minutes [3].
  • Liquid-Liquid Partitioning:
    • Centrifuge the mixture at 3500 rpm for 5 minutes.
    • Transfer the upper organic layer to a new tube.
    • Repeat the extraction with another 5 mL of ethyl acetate and combine the organic phases [3].
  • Concentration and Reconstitution:
    • Evaporate the combined ethyl acetate extract to dryness under a gentle stream of nitrogen gas at 35°C.
    • Redissolve the dry residue in 0.5 mL of 2-propanol or 5 mL of methanol (depending on the expected residue concentration and analytical instrument requirements).
    • Filter the final solution through a 0.22 µm syringe filter prior to injection [3].
  • Instrumental Analysis:
    • HPLC-UV/ORD: For chiral separation and detection. A Chiralpak IC column with a mobile phase of n-hexane and 2-propanol (92:8 v/v, with 0.5% TFA) can be used. The column temperature should be maintained at 15°C, with UV detection at 230 nm. An Optical Rotatory Dispersion (ORD) detector can determine the elution order of the enantiomers [3].
    • LC-MS/MS: For confirmation and higher sensitivity. A C18 column with a mobile phase of methanol-water-formic acid (70:30:0.1%, v/v/v) is suitable. MS/MS should be operated in negative ionization mode for this compound acid (QA) with Selected Reaction Monitoring (SRM) of mass transitions 343>>271 and 343>>243 [3].

Application Notes & Limitations

  • Scope of Validation: This general workflow is a starting point. You must conduct rigorous in-house validation for each specific animal commodity (e.g., bovine liver, swine kidney, milk) to demonstrate extraction efficiency, hydrolysis completeness, and precision at the relevant Limit of Quantification (LOQ) [1].
  • Analyte Focus: The method should be optimized to ensure the hydrolysis step efficiently converts all this compound ester conjugates into the acid form (this compound acid), which appears to be the primary residue detected in animal tissues [3].
  • Toxicological Note: A rat development study indicated that this compound-ethyl can cause adverse effects, such as a significant decrease in the number of live fetuses [3]. This underscores the importance of robust residue monitoring for consumer safety.

References

Comprehensive Application Notes and Protocols: Degradation and Sorption of Quizalofop-P-Ethyl in Railway Track Soils

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Herbicide Environmental Behavior in Railway Environments

Weed control on railway tracks presents unique environmental challenges compared to agricultural applications. For decades, glyphosate has been the primary herbicide for railway vegetation management due to its broad-spectrum activity and low leaching potential. However, concerns about insufficient weed control for certain species like horsetails (Equisetum), development of herbicide resistance, and ongoing debates about possible carcinogenicity have created a need for alternative herbicides. Quizalofop-P-ethyl (QE), an aryloxyphenoxypropionate herbicide, has emerged as a potential component of integrated weed management strategies for railway tracks due to its selective activity against grass weeds of the Poaceae family. When used in combination with broadleaf herbicides like 2,4-D, these compounds offer complementary spectra of activity that can effectively manage diverse weed populations present in railway environments [1].

The environmental fate of herbicides applied to railway tracks deserves particular attention due to the unique characteristics of these ecosystems. Railway tracks are designed with efficient drainage systems to ensure stability and prevent deformation from freezing water, potentially facilitating herbicide transport to groundwater. Soils beneath railway ballast typically exhibit low organic carbon contents (often <0.3%) compared to agricultural topsoils, resulting in reduced sorption capacity for most organic compounds. Historically, contamination of aquifers with herbicides like atrazine and diuron or their metabolites has been linked to railway applications, highlighting the importance of understanding environmental behavior before widespread implementation. While agricultural soil data suggest this compound-P-ethyl poses low groundwater contamination risk, the distinct soil properties in railway environments necessitate direct investigation of its degradation and sorption characteristics in these specific substrates [1] [2].

Experimental Data Summary and Comparative Analysis

Degradation Kinetics of this compound-P-Ethyl and Metabolites

Degradation half-lives of this compound-P-ethyl and its metabolites were determined through controlled incubation studies using soils collected from railway tracks. The results demonstrate significantly prolonged persistence in railway materials compared to typical agricultural soils, which can be attributed to the lower microbial activity and organic matter content in railway substrates. This compound-P-ethyl undergoes rapid transformation to its primary metabolite, This compound-acid, which subsequently degrades to hydroxylated metabolites including 3-OH-quizalofop-acid and 3-OH-CQO. The data reveal that the mean half-lives in railway soils are extended by factors ranging from 1.4 to 26 compared to agricultural soils, depending on the specific compound [1].

Table 1: Degradation half-lives (days) of this compound-P-ethyl and metabolites in railway track soils

Compound EB Soil MBS Soil MR Soil CS Soil Geometric Mean Agricultural Soils (Mean)
This compound-P-ethyl 1.3 1.0 0.9 0.6 0.9 0.6
This compound-acid 12.5 14.9 17.2 14.9 14.7 1.1
3-OH-quizalofop-acid 19.3 19.4 24.6 19.2 20.4 Not available
3-OH-CQO 29.9 33.5 41.2 31.8 33.4 Not available

The extended half-life of this compound-acid is particularly noteworthy from an environmental perspective, as this primary metabolite exhibits higher mobility and comparable herbicidal activity to the parent compound. The secondary and tertiary metabolites (3-OH-quizalofop-acid and 3-OH-CQO) demonstrate even greater persistence in railway soils, with half-lives exceeding 30 days in some materials. These findings contrast sharply with dissipation data from agricultural soils, where this compound-P-ethyl degrades rapidly with half-lives generally below 1 day [3]. Field studies in adzuki bean fields have reported this compound-P-ethyl half-lives of 3.4 to 6.7 days in plants and soils, further highlighting the unique persistence patterns in railway environments [4].

Sorption Characteristics in Railway Soils

Sorption coefficients were determined for this compound-P-ethyl and its metabolites using the Freundlich adsorption model across different railway soil types. The results demonstrate substantially reduced sorption capacity in railway materials compared to agricultural soils, with mean sorption coefficients lower by factors of 3 to 19. This diminished sorption potential correlates strongly with the low organic carbon content (ranging from <0.06% to 0.31%) characteristic of railway soils. The sorption data follow expected trends based on compound physicochemical properties, with the parent compound (this compound-P-ethyl) exhibiting greater sorption than its acidic metabolite [1] [5].

Table 2: Sorption parameters (KF, mL/g) of this compound-P-ethyl and metabolites in railway track soils

Compound EB Soil MBS Soil MR Soil CS Soil Geometric Mean Agricultural Soils (Mean)
This compound-P-ethyl 4.2 5.8 1.2 3.1 3.2 15.6
This compound-acid 0.9 1.5 0.2 0.5 0.6 8.3
3-OH-quizalofop-acid 2.1 3.2 0.5 1.2 1.5 Not available
3-OH-CQO 3.8 5.1 0.9 2.7 2.7 Not available

The Freundlich exponents (1/n) for all compounds ranged from 0.61 to 0.88, indicating moderately nonlinear sorption behavior. The exceptionally low sorption capacity of the MR soil (with organic carbon content of ≈0.04%) highlights the potential for enhanced herbicide mobility in railway environments with minimal organic matter. Based on these sorption parameters and degradation half-lives, potential leaching to groundwater is predicted to be highest for this compound-acid, moderate for the parent compound, and relatively low for the hydroxylated metabolites under typical railway track conditions [1].

Detailed Experimental Protocols

Soil Collection and Characterization

Soil sampling should be conducted from multiple railway track locations representing different ages and maintenance histories. Ideally, collect samples from 10- to 15-year-old railway tracks at depths of 2-55 cm below the railway ballast, as these regions represent the actual soil layers that would interact with herbicides following application. Using a standard soil auger, collect representative samples from at least three different locations within each site to account for spatial variability. Immediately after collection, field-moist soils should be sieved through a 2-mm mesh to remove large particles and stored in sterile plastic bags at 4°C until analysis to preserve microbial activity [1].

Essential soil characterization parameters must be determined for each sample, including:

  • pH measured in 0.01 M CaCl₂ (1:2.5 soil:solution ratio)
  • Organic carbon content (Cₒᵣg) using the Walkley-Black method or elemental analysis
  • Particle size distribution through hydrometer method
  • Cation exchange capacity (CEC) using ammonium acetate method

For the study by Buerge et al. (2020), soils were collected from three Swiss railway locations: Münchenbuchsee (MBS; beige subsoil with rusty concretions, 16-55 cm depth), Müntschemier (MR; white-beige subsoil, 2-15 cm depth), and Erlenbach (EB; gray sandy construction material, 7 cm thickness). Additionally, crushed sand (CS) used in drainage channel construction was obtained from railway authorities. These materials exhibited pH values of 7.5-7.7 and organic carbon contents ranging from <0.06% to 0.31%, representing realistic worst-case scenarios for herbicide mobility and persistence [1].

Soil Incubation Experiments for Degradation Studies

Soil incubation experiments should be established to determine degradation kinetics of this compound-P-ethyl and identify potential metabolites. The following protocol has been validated for railway track soils:

  • Prepare field-moist soil portions of 800 g and spread evenly in crystallizing dishes (23 cm width)
  • Apply the test substance evenly to the soil surface using a polyethylene spray bottle. For this compound-P-ethyl, apply 800 µg dissolved in 5-10 mL of water (may require up to 40% methanol for solubility)
  • For metabolite studies, apply appropriate quantities (e.g., 80 µg for minor metabolites) to facilitate detection
  • Incubate soils in the dark at constant temperature (e.g., 20°C) and maintain soil moisture at approximately 50% of water holding capacity by periodic addition of deionized water
  • Sample triplicate portions from each incubation vessel at appropriate time intervals (e.g., 0, 1, 3, 7, 14, 28, 50, and 80 days)
  • Extract samples immediately after collection using appropriate solvents (see Section 3.4)
  • Analyze extracts for parent compound and metabolites using validated chromatographic methods

In the reference study, experiments were conducted 7-9 months after soil collection to allow for stabilization of microbial activity. Separate incubations were established for each test substance (this compound-P-ethyl and five metabolites) across all four soil materials, totaling 28 independent incubation studies. The extended sampling period allowed for observation of complete transformation pathways and identification of transient metabolites [1].

Sorption Experiments Using Batch Equilibrium Method

Sorption coefficients should be determined using the batch equilibrium method following OECD Guideline 106. The following protocol is recommended:

  • Prepare soil suspensions by adding soil to 0.01 M CaCl₂ solution (1:10 soil:solution ratio) in centrifuge tubes
  • Spike with herbicide solutions to achieve appropriate concentration ranges (typically 0.1-5 mg/L)
  • Include controls without soil to assess potential herbicide degradation or sorption to container walls
  • Equilibrate suspensions on a horizontal shaker (150 rpm) for 24 hours at constant temperature (20±1°C)
  • Centrifuge samples at 4,000-10,000 × g for 15 minutes to separate soil and aqueous phases
  • Analyze supernatant for herbicide concentration using HPLC-MS/MS or HPLC-DAD
  • Calculate sorption coefficients using the Freundlich equation: x/m = Kf × C1/n, where x/m is the amount sorbed per soil mass, C is the equilibrium concentration, Kf is the Freundlich sorption coefficient, and 1/n is the Freundlich exponent

For quality assurance, include reference compounds with known sorption behavior and perform experiments in triplicate. The contact time should be verified through preliminary kinetic studies to ensure true equilibrium conditions. For this compound-P-ethyl and its metabolites, the sorption isotherms are typically linear or slightly nonlinear within environmentally relevant concentration ranges [1] [5].

Chemical Analysis Methods
3.4.1 Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS analysis provides the sensitivity and selectivity required for quantifying this compound-P-ethyl and its metabolites in complex soil matrices. The following method has been successfully applied:

  • Extraction: Extract soil samples (5 g) with acidified acetonitrile (1% acetic acid, 10 mL) using vigorous shaking (15 min) or ultrasonication (10 min)
  • Cleanup: Use dispersive solid-phase extraction with C18 sorbent (50 mg/mL extract) for lipid removal
  • Chromatography: Employ a C18 reverse-phase column (150 mm × 4.6 mm, 5 μm) with mobile phase gradient of methanol/water (both containing 0.1% formic acid) from 50:50 to 90:10 over 15 minutes at flow rate of 0.6 mL/min
  • Mass detection: Use electrospray ionization in positive mode with multiple reaction monitoring (MRM) for specific transitions:
    • This compound-P-ethyl: 373.1 → 299.1 (quantifier) and 373.1 → 91.1 (qualifier)
    • This compound-acid: 345.1 → 299.1
    • 3-OH-quizalofop-acid: 361.1 → 315.1
    • 3-OH-CQO: 195.1 → 167.1

This method provides limits of detection of 0.001-0.01 mg/kg and limits of quantification of 0.005-0.03 mg/kg for this compound-P-ethyl and its metabolites in soil matrices, with recovery rates typically between 80-110% [3] [4].

3.4.2 High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

For laboratories without access to MS instrumentation, HPLC-DAD provides a reliable alternative for quantification:

  • Extraction: Use QuEChERS method with acetonitrile (10 mL) extraction followed by partitioning with MgSO₄ (4 g) and NaCl (1 g)
  • Cleanup: Employ dispersive-SPE with PSA (50 mg) and C18 (50 mg) for matrix removal
  • Chromatography: Separate compounds using a C18 column (250 mm × 4.6 mm, 5 μm) with isocratic mobile phase of acetonitrile:water (80:20, v/v) at flow rate of 0.6 mL/min
  • Detection: Monitor at 236 nm for this compound-P-ethyl and its acid metabolite
  • Validation: The method demonstrates recovery rates of 88.7-116.2% with relative standard deviations of 0.82-4.39%, LODs of 0.003-0.01 mg/kg, and LOQs of 0.01-0.03 mg/kg [4]

Metabolic Pathways and Experimental Workflows

Metabolic Pathway of this compound-P-Ethyl in Railway Soils

The transformation of this compound-P-ethyl in railway soils follows a defined metabolic pathway involving both biotic and abiotic processes. The visualization below illustrates the complete degradation pathway, highlighting the key intermediates and transformation processes:

G QE This compound-P-ethyl (C19H17ClN2O4) QA This compound-P-acid (C17H13ClN2O4) QE->QA Ester hydrolysis (Primary step) OH_QA 3-OH-quizalofop-acid (C17H13ClN2O5) QA->OH_QA Hydroxylation (Secondary step) OH_CQO 3-OH-CQO (C8H5ClN2O2) OH_QA->OH_CQO Side chain cleavage (Tertiary step) Mineralization CO2 + H2O + Biomass OH_CQO->Mineralization Complete degradation

Transformation Process Details:

  • Primary transformation: this compound-P-ethyl rapidly undergoes enzymatic hydrolysis to form this compound-P-acid, catalyzed by microbial esterases. This initial step occurs relatively quickly, with half-lives of 0.6-1.3 days across different railway soils. The enzyme responsible for this transformation (QpeH) has been identified in Pseudomonas sp. strain J-2, with optimal activity at pH 8.0 and 30°C, and specific activity of 198.9 ± 2.7 U mg⁻¹ for this compound-P-ethyl [6].

  • Secondary transformation: this compound-P-acid undergoes microbial hydroxylation at the 3-position of the quinoxaline ring to form 3-OH-quizalofop-acid. This metabolite demonstrates significantly greater persistence than the parent compound, with half-lives of 19.2-24.6 days in railway soils, making it environmentally relevant for groundwater contamination concerns [1].

  • Tertiary transformation: Side chain cleavage of 3-OH-quizalofop-acid yields 3-OH-CQO (6-chloro-3-hydroxy-2-quinoxalinone), which represents a key breakdown product that persists in railway environments with half-lives of 29.9-41.2 days. This metabolite continues to undergo slow microbial transformation ultimately leading to complete mineralization to CO₂, H₂O, and microbial biomass [1] [3].

Experimental Workflow for Comprehensive Fate Assessment

The complete assessment of this compound-P-ethyl behavior in railway soils requires an integrated approach combining degradation, sorption, and metabolite identification studies. The following workflow provides a systematic protocol for comprehensive environmental fate assessment:

G Soil Soil Collection & Characterization Incubation Soil Incubation Studies Soil->Incubation Sorption Sorption Experiments Soil->Sorption Extraction Sample Extraction (QuEChERS Method) Incubation->Extraction Sorption->Extraction Analysis Instrumental Analysis (LC-MS/MS, HPLC-DAD) Extraction->Analysis MetID Metabolite Identification (LC-IT-MSn) Analysis->MetID Modeling Data Modeling & Risk Assessment MetID->Modeling

Workflow Implementation Details:

  • Integrated approach: The parallel execution of degradation and sorption studies using identical soil materials ensures data consistency for subsequent environmental modeling and risk assessment. This integrated approach is particularly important for railway soils, which exhibit substantially different properties compared to agricultural soils [1].

  • Analytical considerations: The QuEChERS extraction method provides efficient recovery of both parent compound and metabolites across different soil types. For railway soils with low organic matter, additional cleanup may be necessary to remove interferences from mineral components. The use of acidified water (0.1M HCl) and acidified acetonitrile (1% acetic acid) as extraction solvents improves recovery of acidic metabolites like this compound-P-acid [3] [4].

  • Metabolite identification: Liquid Chromatography-Ion Trap-Mass Spectrometry (LC-IT-MSn) enables comprehensive structural elucidation of transformation products. This capability is essential for identifying unknown metabolites that may form under the unique conditions of railway environments, particularly those with minimal microbial activity and low organic matter [6].

Environmental Implications and Risk Assessment

The extended half-lives and reduced sorption coefficients observed for this compound-P-ethyl and its metabolites in railway soils compared to agricultural environments have significant implications for environmental risk assessment. Based on the experimental data, potential leaching to groundwater is predicted to be highest for this compound-acid, the primary metabolite, due to its combination of moderate persistence and high mobility. The parent compound, this compound-P-ethyl, exhibits lower leaching potential despite its persistence due to stronger sorption to soil components. The hydroxylated metabolites (3-OH-quizalofop-acid and 3-OH-CQO), while more persistent, demonstrate intermediate sorption characteristics that may reduce their mobility in railway environments [1].

From a regulatory perspective, these findings highlight the importance of soil-specific risk assessment for herbicide applications in non-agricultural settings like railway tracks. Traditional risk assessment based on agricultural soil data may significantly underestimate environmental persistence and overestimate sorption potential in railway environments. The experimental approach outlined in these application notes provides a framework for generating relevant environmental fate data specific to railway scenarios, supporting more accurate risk assessments and informed regulatory decisions regarding herbicide use in these sensitive environments [1] [2].

References

Analytical Method Development for Quizalofop-P-ethyl Residue Analysis in Agricultural Products Using Z-SEP Purification and LC-MS/MS Detection

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Quizalofop-P-ethyl and Analytical Challenges

This compound-P-ethyl is a systemic herbicide belonging to the aryloxyphenoxypropionate (AOPP) family, widely used for selective post-emergence control of annual and perennial grass weeds in various crops including soybeans, potatoes, and other broad-leaved plants [1]. As an acetyl CoA carboxylase (ACCase) inhibitor, it is absorbed through the leaf surface and translocated throughout the plant, eventually accumulating in meristematic tissues where it inhibits fatty acid biosynthesis [1]. Despite its agricultural benefits, this compound-P-ethyl and its metabolites have been associated with reproductive, genetic, and liver toxicity in non-target organisms, making its residue monitoring crucial for environmental and food safety [1]. The detection of herbicide residues at trace levels (as low as 0.01 mg/kg) in complex agricultural matrices presents significant analytical challenges due to matrix effects and the need for high sensitivity and selectivity in detection methods [2].

The development of efficient multi-residue methods for pesticide analysis has gained importance with the implementation of stringent regulatory standards such as the Positive List System (PLS) in South Korea, which requires quantitative methods with detection levels as low as 0.01 mg/kg [2]. Traditional analytical methods for this compound-P-ethyl determination often involve time-consuming procedures and large volumes of hazardous solvents [3]. In recent years, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach has emerged as a popular sample preparation methodology for pesticide residue analysis in complex matrices, offering advantages in efficiency and environmental friendliness [2] [3]. When combined with advanced detection techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), this approach enables sensitive and selective determination of this compound-P-ethyl residues in various agricultural products [2].

Analytical Method Overview

Principle of the Method

The analytical method for determining this compound-P-ethyl residues in agricultural products combines the QuEChERS sample preparation approach with LC-MS/MS analysis. This combination leverages the advantages of both techniques: the QuEChERS method provides efficient extraction and purification of the target analyte from complex matrices, while LC-MS/MS offers high sensitivity and selectivity for accurate quantification [2]. The method specifically utilizes a modified QuEChERS protocol with Z-SEP as the primary purification sorbent, which has been shown to effectively remove matrix interferences while maintaining high recovery rates for this compound-P-ethyl [2].

The method is designed to meet stringent regulatory requirements, with a limit of quantification (LOQ) of 0.01 mg/kg, which complies with the Maximum Reside Limits (MRLs) established by regulatory bodies such as the European Union and Codex Alimentarius [2] [3]. The method validation parameters include linearity, accuracy, precision, specificity, and sensitivity, all of which have been demonstrated to fall within acceptable ranges according to international guidelines [2] [4]. The method has been successfully applied to various agricultural products, including cereals, legumes, fruits, and vegetables, demonstrating its versatility across different matrix types [2].

Instrumentation and Equipment
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system: Consisting of an HPLC system coupled with a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source [2] [5]
  • Chromatographic column: Reversed-phase C18 column (e.g., Zorbax Eclipse Plus C18, 2.1 × 100 mm, 3.5 μm or equivalent) maintained at 30-40°C [4] [5]
  • Sample preparation equipment: Centrifuge (capable of 4000× g), vortex mixer, analytical balance, calibrated pipettes, 50-mL Teflon centrifuge tubes, and 2-mL d-SPE tubes [2]
  • Chemical standards: High-purity this compound-P-ethyl analytical standard (>95% purity) for preparation of standard solutions [2] [5]

Experimental Protocols

Reagent Preparation and Standard Solutions

Table 1: Reagents and Consumables Required for Analysis

Category Specific Items Specifications/Purity
Solvents Acetonitrile, Methanol HPLC grade
Salts and Buffers Magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Sodium citrate dehydrate, Sodium hydrogen citrate sesquihydrate Anhydrous, reagent grade
Sorbents Z-SEP, PSA, C18, ENVI-Carb Analytical grade
Standards This compound-P-ethyl analytical standard >95% purity
Others Formic acid, Ammonium formate, Ammonium acetate LC-MS grade

Standard Solution Preparation:

  • Prepare a primary stock solution (1000 ppm) by accurately weighing approximately 10 mg of this compound-P-ethyl reference standard and dissolving in 10 mL of methanol [2].
  • Prepare working standard solutions by serial dilution of the stock solution with methanol to concentrations of 100 ppm, 10 ppm, and other appropriate concentrations for calibration [2].
  • Store all standard solutions at 4°C in amber vials to prevent photodegradation [2].
Sample Extraction Procedure
  • Sample Homogenization: Representative agricultural samples (e.g., brown rice, soybean, potato, pepper, mandarin) should be thoroughly homogenized using a food processor [2].
  • Sample Weighing: Accurately weigh 10 g of homogenized sample (5 g for cereal and legume samples) into a 50-mL Teflon centrifuge tube [2].
  • Hydration Step: For dry samples (grains and legumes), add 5 mL of water and allow to hydrate for 30 minutes [2].
  • Solvent Extraction: Add 20 mL of acetonitrile (or 10 mL for grain and legume samples) to the sample [2].
  • Salt-Assisted Partitioning: Add the QuEChERS EN salt mixture (4 g MgSO₄, 1 g NaCl, 1 g sodium citrate dehydrate, and 0.5 g sodium hydrogen citrate sesquihydrate) [5].
  • Shaking and Centrifugation: Shake the mixture vigorously for 10 minutes, then centrifuge at 4000× g for 10 minutes at 4°C [5].
  • Collection of Extract: Carefully collect the supernatant acetonitrile layer for the clean-up procedure [2].

G A Sample Homogenization B Weigh 10 g Sample A->B C Hydrate Dry Samples (5 mL water, 30 min) B->C D Add 20 mL Acetonitrile C->D E Add QuEChERS Salts D->E F Shake 10 min E->F G Centrifuge at 4000× g for 10 min F->G H Collect Supernatant G->H

Figure 1: Sample Extraction Workflow Using the QuEChERS Method

Sample Purification Using Z-SEP Sorbent
  • d-SPE Tube Preparation: Transfer 2 mL of the supernatant extract to a 15-mL centrifuge tube containing 100 mg Z-SEP, 100 mg PSA, and 300 mg MgSO₄ [2] [3].
  • Clean-up Process: Vortex the mixture vigorously for 1 minute to ensure complete interaction between the sorbents and matrix components [2].
  • Centrifugation: Centrifuge the mixture at 4000× g for 5 minutes to separate the sorbents from the purified extract [2].
  • Final Extract Preparation: Collect 1 mL of the upper layer, filter through a 0.22-μm PTFE syringe filter, and transfer to an autosampler vial for LC-MS/MS analysis [2] [3].

Purification Optimization with Z-SEP

Comparison of Different Sorbents

Table 2: Comparison of Different Sorbents for this compound-P-ethyl Purification

Sorbent Type Mechanism of Action Advantages Limitations Recovery Efficiency
Z-SEP Zirconia-coated silica, Lewis acid/base interactions Effective removal of phospholipids and fatty acids; suitable for fatty matrices May require optimization of amount for different matrices 70-120% [2]
PSA Primary secondary amine, weak anion exchange Removes fatty acids, sugars, and organic acids Limited capacity for very fatty matrices >93.9% (when combined) [5]
C18 Reversed-phase, hydrophobic interactions Removes non-polar interferences Less effective for polar matrix components Variable depending on matrix [5]
GCB Graphitized carbon, planar interactions Excellent for pigment removal May retain planar pesticides Not recommended for this compound-P-ethyl [5]
ENVI-Carb Carbon-based, multi-modal interactions Good for pigment removal; effective in water matrices May require combination with other sorbents >93.9% (in agricultural water) [5]
Z-SEP Mechanism and Advantages

Z-SEP is a zirconia-coated silica-based sorbent that functions through multiple interaction mechanisms, including Lewis acid/base interactions [3]. This unique composition makes it particularly effective for removing phospholipids and fatty acids from complex sample matrices, which are common interferents in the analysis of agricultural products [3]. Unlike traditional sorbents such as PSA or C18, Z-SEP provides superior clean-up efficiency for challenging matrices with high lipid content, including olive oil and other fatty foods [3].

The effectiveness of Z-SEP has been demonstrated in comparative studies with other sorbents. In one investigation focusing on pesticide analysis in olive oil, Z-SEP in combination with PSA and MgSO₄ provided recoveries ranging from 72-107% for 92% of analytes, with relative standard deviations below 18% [3]. While alternative sorbents such as Enhanced Matrix Removal (EMR)-lipid may provide slightly better clean-up capacity for some applications, Z-SEP remains a robust and reliable choice for this compound-P-ethyl analysis across various matrix types [3]. The sorbent's versatility makes it suitable for multi-residue methods targeting not only this compound-P-ethyl but also other herbicides with similar physicochemical properties [2].

Method Validation Data

Analytical Performance Characteristics

Table 3: Method Validation Parameters for this compound-P-ethyl Analysis

Validation Parameter Results Acceptance Criteria
Linearity (R²) ≥0.999 [2] ≥0.990
Limit of Detection (LOD) 0.0075 mg/kg [2] -
Limit of Quantification (LOQ) 0.01 mg/kg [2] ≤0.01 mg/kg
Recovery Range 70-120% [2] 70-120%
Precision (RSD) <20% [2] ≤20%
Matrix Effects Low signal suppression for 85% of analytes with Z-SEP [3] Minimal suppression/enhancement

The method validation data demonstrate that the developed protocol using Z-SEP purification meets all acceptance criteria for regulatory compliance [2]. The excellent linearity (R² ≥ 0.999) across the calibration range (2.5-50 ng/mL) ensures reliable quantification, while the LOD of 0.0075 mg/kg and LOQ of 0.01 mg/kg satisfy the stringent requirements of the Positive List System [2]. The recovery rates of 70-120% with relative standard deviations below 20% confirm the method's accuracy and precision across different agricultural matrices [2].

Application to Various Agricultural Matrices

The validated method has been successfully applied to various agricultural products, including:

  • Cereals: Brown rice
  • Legumes: Soybean
  • Root and tuber crops: Potato
  • Vegetables: Pepper
  • Fruits: Mandarin [2]

In all tested matrices, the method demonstrated consistent performance with recovery rates within the acceptable range of 70-120% [2]. When applied to real-world market samples, the method successfully determined that all tested samples were negative for this compound-P-ethyl residues above the detection limit, confirming its applicability for routine monitoring purposes [2]. For specific challenging matrices such as olive oil, the method may require adjustments in the sorbent ratio, with studies showing that 50 mg Z-SEP+, 50 mg PSA, and 150 mg MgSO₄ per 1 mL of extract provides optimal clean-up efficiency [3].

Application Notes

Troubleshooting and Optimization Tips
  • Matrix-Specific Adjustments: For matrices with high lipid content (e.g., olive oil), consider increasing the amount of Z-SEP to 50 mg per 1 mL of extract and combining it with PSA for enhanced clean-up efficiency [3].
  • Recovery Issues: If recovery falls outside the 70-120% range, optimize the solvent volume during extraction—20 mL acetonitrile for most matrices, but 10 mL for grains and legumes with additional hydration [2].
  • Matrix Effects: To minimize matrix effects in LC-MS/MS analysis, use matrix-matched calibration standards prepared in blank matrix extracts to compensate for signal suppression or enhancement [2].
  • Sorbent Compatibility: When using Z-SEP in combination with other sorbents, note that it is compatible with PSA and C18 but avoid using it with GCB for this compound-P-ethyl as it may lead to reduced recovery [5].
Environmental and Safety Considerations

The QuEChERS method with Z-SEP purification represents a green analytical chemistry approach as it significantly reduces solvent consumption compared to traditional extraction methods [2]. The volume of acetonitrile used per sample (10-20 mL) is substantially lower than conventional liquid-liquid extraction methods, which may require hundreds of milliliters of organic solvents [2] [3]. All waste solvents and contaminated sorbents should be disposed of according to local regulations for chemical waste, with particular attention to proper disposal of acetonitrile, which requires appropriate management due to its toxicity and environmental persistence [2].

Conclusion

The analytical method for determining this compound-P-ethyl residues in agricultural products using Z-SEP sorbent for purification and LC-MS/MS for detection provides a robust, sensitive, and reliable approach for routine monitoring purposes. The method's validation demonstrates excellent performance characteristics, including high recovery rates (70-120%), good precision (RSD < 20%), and sufficient sensitivity (LOD 0.0075 mg/kg; LOQ 0.01 mg/kg) to comply with regulatory requirements [2]. The use of Z-SEP as a purification sorbent offers distinct advantages for removing matrix interferences, particularly in challenging matrices with high lipid content [3]. This method can be effectively implemented in laboratory settings for the routine analysis of this compound-P-ethyl residues, providing accurate results that support food safety monitoring programs and regulatory compliance efforts.

References

quizalofop-P-ethyl application integrated weed management systems

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and General Properties

Table 1: Properties of Quizalofop-P-Ethyl

Property Description
Chemical Class Aryloxyphenoxypropionate (FOPs) [1]
HRAC/WSSA Group Group 1 (Legacy A) [2]
Site of Action Inhibition of Acetyl CoA Carboxylase (ACCase) [3]
Application Type Selective, Post-emergence (POST) [1]
Target Weed Spectrum Annual and perennial grasses [1]

This compound-P-ethyl is a selective systemic herbicide. It is absorbed by foliage and translocated to meristematic tissues, controlling annual and perennial grass weeds in broadleaf crops [1]. Its selective action makes it safe for crops like soybeans, cereals, and canola.

Biochemical Mode of Action and Site of Activity

This compound-P-ethyl functions as an ACCase inhibitor. It specifically blocks the enzyme acetyl-CoA carboxylase, a critical component in the first committed step of fatty acid biosynthesis in plants [3]. This inhibition halts the production of lipids necessary for constructing new cell membranes, which is essential for cell growth and development, particularly in meristematic regions [1].

The following diagram illustrates the sequence of physiological events leading to plant death:

G Start This compound-P-Ethyl Application A Foliar Absorption and Translocation Start->A B Inhibition of Acetyl CoA Carboxylase (ACCase) A->B C Disruption of Fatty Acid Biosynthesis B->C D Inhibition of Cell Membrane Formation C->D E Meristematic Tissue Growth Stops D->E F Plant Death E->F

This site-of-action specificity makes it highly effective against grass weeds, which rely on this particular ACCase enzyme form, while most broadleaf crops possess a naturally insensitive form of the enzyme, allowing for selective use [1].

Application Guidelines and Protocol Specifications

Table 2: Detailed Application Protocol for this compound-P-Ethyl

Parameter Specification
Standard Use Rate Varies by formulation and target weed. See Table 3 for specific products.
Application Timing Post-emergence, to actively growing grass weeds before maturity [1].
Growth Stage (Soybeans) Up to the R1 stage (beginning bloom) for glufosinate-resistant soybeans [2].
Growth Stage (Canola) Up to 14 days before flowering or no later than 65 days before harvest [2].
Water Volume Follow specific product label instructions for carrier volume.
Adjuvants Often required; consult the product label for specific adjuvant recommendations.
Environmental Notes Application under optimal environmental conditions (moderate temperature, good soil moisture) enhances efficacy.
Key Experimental Protocol: Efficacy Trial for Grass Weed Control

This protocol outlines a standard field experiment to evaluate the efficacy of this compound-P-ethyl against grass weeds.

  • Objective: To determine the effectiveness of this compound-P-ethyl at various use rates against target grass weed species (e.g., barnyardgrass, foxtails) in a broadleaf crop.
  • Experimental Design: Randomized Complete Block Design (RCBD) with a minimum of four replications.
  • Treatments:
    • Untreated control (no herbicide).
    • Standard herbicide check (e.g., a different Group 1 herbicide if relevant).
    • This compound-P-ethyl at multiple rates (e.g., label rate, 0.75x, 1.25x label rate).
  • Application:
    • Equipment: Use a precision research plot sprayer.
    • Calibration: Calibrate the sprayer to deliver the appropriate volume (e.g., 20 gallons per acre) at a constant pressure and speed.
    • Timing: Apply when target grass weeds are at the 2-4 leaf stage.
  • Data Collection:
    • Weed Control Assessment: Visually estimate percent control (0% = no effect, 100% = complete death) for each species at 14, 28, and 56 days after application (DAA).
    • Crop Phytotoxicity: Assess crop injury on the same scale and timings.
    • Biomass: At the end of the trial (56 DAA), harvest above-ground weed biomass from a defined quadrat in each plot, dry, and weigh.
    • Crop Yield: Harvest the crop from each plot at maturity and determine yield.
  • Data Analysis: Subject data to analysis of variance (ANOVA) and separate treatment means using an appropriate test (e.g., Fisher's Protected LSD at p=0.05).
New Formulations for 2025

Recent developments include premixes that combine this compound-P-ethyl with other sites of action to broaden the weed control spectrum and aid in resistance management.

Table 3: New Herbicide Formulations Containing this compound-P-Ethyl (2025)

Trade Name Active Ingredients (Site of Action Groups) Labeled Crops Typical Use Rate (fl oz/acre) Key Target Weeds
Zalo This compound-P-ethyl (Group 1) + Glufosinate ammonium (Group 10) [2] Glufosinate-resistant Soybeans, Canola [2] 32-43 (soybeans), 22-29 (canola) [2] Broad spectrum of annual grasses and broadleaf weeds [2]

Resistance Management and Integrated Weed Management (IWM)

Documented Resistance

Resistance to ACCase-inhibiting herbicides (Group 1) is a significant and growing problem worldwide. The International Survey of Herbicide Resistant Weeds has documented numerous cases of barnyardgrass (Echinochloa crus-galli) with resistance to Group 1 herbicides, including specific cases of resistance to this compound-ethyl and the closely related fenoxaprop-ethyl in China [3]. Some populations, particularly in Italy and Brazil, have evolved multiple resistance to Groups 1 (ACCase inhibitors) and 2 (ALS inhibitors), making them exceedingly difficult to control [3].

IWM Strategies Incorporating this compound-P-Ethyl

To preserve the utility of this compound-P-ethyl, it must be deployed within a diverse IWM program. The following strategies are critical [4]:

  • Herbicide Rotation and Tank-Mixing: Avoid consecutive applications of Group 1 herbicides. Rotate to herbicides with different sites of action (e.g., Groups 15, 27, or 10). Use tank mixtures that include multiple, effective sites of action on the target weeds [4]. The "Take Action Herbicide Classification Chart" is an invaluable tool for selecting herbicides from different groups [5].
  • Utilize Residual Herbicides: Incorporate soil-applied herbicides with different modes of action (e.g., Group 15) to control weeds emerging after application, thereby reducing reliance on any single post-emergence herbicide [4].
  • Diversify Crop Rotations: Rotating crops, especially between broadleaf and grass crops, naturally shifts the selection pressure and allows for the use of different herbicide chemistries and non-chemical control methods [4].
  • Employ Mechanical and Physical Controls: Tactical tillage and hand-weeding can effectively manage weed escapes, including those that may be resistant to this compound-P-ethyl. This removes resistant plants before they can set seed [4].
  • Scouting and Record Keeping: Meticulous records of herbicides used, rates, and weed control efficacy are essential for making informed management decisions and identifying resistance issues early [4].

Conclusion

This compound-P-ethyl remains a vital tool for post-emergence grass control in broadleaf crops. Its future efficacy depends on strategic use within an integrated framework. Researchers and professionals should prioritize using the most current herbicide classification resources [5] and adhere to robust resistance management protocols to ensure this chemistry remains effective for sustainable crop production.

References

Comprehensive Application Notes and Protocols: Validation of Quizalofop-P-ethyl Analytical Methods Following SANTE Guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Quizalofop-P-ethyl is a selective aryloxyphenoxypropionate herbicide used for post-emergence control of annual and perennial grass weeds in various broadleaved crops. It is the R-enantiomer of this compound-ethyl and exhibits higher herbicidal activity than the racemic mixture [1]. Regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound-P-ethyl and its metabolites in food commodities, with strict definitions of what constitutes the residue [1]. The European Food Safety Authority (EFSA) defines residues as "This compound (sum of this compound, its salts, its esters [including propaquizafop] and its conjugates, expressed as this compound [any ratio of constituent isomers])" [2] [3]. This complex residue definition presents significant analytical challenges, necessitating robust, validated methods that can account for the parent compound and all relevant metabolites.

These application notes provide detailed guidance on validating analytical methods for this compound-P-ethyl in accordance with the SANTE guidelines, specifically the latest SANTE/11312/2021 document [4] [5]. The protocols cover method development, validation parameters, and experimental procedures to ensure reliable quantification of this compound-P-ethyl residues at levels compliant with regulatory MRLs, which typically range from 0.01 to 0.1 mg/kg in various food matrices [6].

Regulatory Context and Residue Definitions

International Regulatory Considerations

Different regulatory jurisdictions have established varying residue definitions for this compound compounds, which must be considered when developing analytical methods:

  • European Union: Residue definition includes this compound-P-ethyl, this compound-P-tefuryl, propaquizafop, their metabolites, and conjugates hydrolyzable to this compound, expressed as this compound equivalents [2] [3] [1].
  • Japan: Residues defined as the sum of this compound-ethyl, this compound-tefuryl, this compound, and this compound conjugates hydrolyzable to this compound [1].
  • United States: Definition includes this compound-ethyl residues convertible to 6-chloro-2-methoxyquinoxaline (CMQ), expressed as this compound-ethyl equivalents [1].
EFSA Confirmatory Data Requirements

In the 2024 assessment of confirmatory data, EFSA identified several critical data gaps that must be addressed in method validation [2] [3]:

  • Demonstration of extraction and hydrolysis efficiency for plant and animal commodities
  • Fully validated analytical methods for enforcement in complex matrices
  • Storage stability studies in complex matrices
  • Confirmation that conjugates are covered by analytical methods

Experimental Design and Workflow

The complete analytical workflow for this compound-P-ethyl residue analysis encompasses sample preparation, extraction, purification, and instrumental analysis, with validation at each stage.

G SamplePreparation Sample Preparation (Homogenization) Extraction Extraction (QuEChERS: ACN + salts) SamplePreparation->Extraction Cleanup Clean-up/Purification (PSA, C18, Z-SEP, GCB) Extraction->Cleanup Hydrolysis Hydrolysis Step (For conjugate metabolites) Cleanup->Hydrolysis If required by residue definition Analysis Instrumental Analysis (LC-MS/MS or GC-MS/MS) Hydrolysis->Analysis Quantification Quantification (Matrix-matched calibration) Analysis->Quantification Validation Method Validation (All SANTE parameters) Quantification->Validation

Figure 1: Complete analytical workflow for this compound-P-ethyl residue analysis, showing critical steps from sample preparation to final validation.

Detailed Method Protocols

Sample Preparation and Extraction

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach provides an efficient framework for sample preparation [7] [6].

4.1.1 Materials and Reagents
  • Certified reference standards: this compound-P-ethyl (≥98.0% purity), this compound acid (≥97.6% purity), and other relevant metabolites [6]
  • Solvents: LC-MS grade acetonitrile, methanol, water [4] [7]
  • QuEChERS salts: 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogencitrate sesquihydrate [7]
  • Purification sorbents: Primary Secondary Amine (PSA, 40 μm), C18, Zirconium dioxide-modified silica particles (Z-SEP), Graphitized Carbon Black (GCB) [7]
4.1.2 Extraction Procedure
  • Homogenize representative sample (5-10 g) using a semi-industrial blender [4]
  • Weigh 10.0 ± 0.1 g homogenized sample into a 50-mL centrifuge tube
  • Add 10 mL acetonitrile and vortex for 1 minute [4]
  • Add QuEChERS salt mixture and vortex vigorously for 2 minutes [4]
  • Shake in rotary shaker for 15 minutes, then centrifuge at 4000 rpm (≈1957 RCF) for 5 minutes at 10°C [4]
  • Transfer 5 mL supernatant to a 15-mL tube containing 1 g MgSO₄ (and optional purification sorbents)
  • Vortex for 2 minutes, shake for 15 minutes, then centrifuge as above [4]
  • Filter organic layer through 0.45 μm PTFE filter before analysis [4]
Hydrolysis of Conjugates

To address the complete residue definition, a hydrolysis step must be included to release conjugated metabolites [1]:

  • Transfer 1 mL extract to a hydrolysis vial
  • Add 1 mL methanolic potassium hydroxide (0.5-1 M)
  • Reflux at 85°C for 2 hours to convert all metabolites to 6-chloro-2-methoxyquinoxaline (CMQ) [1]
  • Neutralize with dilute hydrochloric acid before analysis
Instrumental Analysis

Both LC-MS/MS and GC-MS/MS approaches can be used, each with specific advantages:

4.3.1 LC-MS/MS Conditions (Based on [4] [7])
  • Instrument: Triple Quadrupole LC-MS/MS with MRM capability
  • Column: C18 column (e.g., 100 × 2.1 mm, 1.8 μm)
  • Mobile Phase: (A) Water with 0.1% formic acid, (B) Methanol or acetonitrile with 0.1% formic acid
  • Gradient: 5% B to 95% B over 10-15 minutes
  • Flow Rate: 0.3 mL/min
  • Injection Volume: 2-5 μL
  • Ionization: ESI positive mode
  • MRM Transitions:
    • This compound-P-ethyl: 373.1 → 299.1 (quantifier), 373.1 → 91.0 (qualifier)
    • This compound acid: 345.1 → 299.0
4.3.2 GC-MS/MS Conditions (Based on [1])
  • Instrument: GC-MS/MS with EI source
  • Column: Mid-polarity capillary column (e.g., 30 m × 0.25 mm, 0.25 μm)
  • Temperature Program: 80°C (1 min) to 300°C at 20°C/min, hold 5 min
  • Sample Introduction: Pulsed splittless injection (1 μL)
  • Carrier Gas: Helium at 1.0 mL/min
  • MRM Transitions (after hydrolysis to CMQ):
    • CMQ: 195 → 140 (quantifier), 195 → 167 (qualifier)

Method Validation Protocol

Comprehensive validation must be performed according to SANTE guidelines to demonstrate method reliability, with the following acceptance criteria [4]:

Table 1: SANTE Guideline Validation Criteria and Acceptance Parameters

Validation Parameter SANTE Acceptance Criteria Experimental Protocol
Linearity R² ≥ 0.99 5-point matrix-matched calibration (0.005-0.05 mg/kg)
Accuracy (Recovery) 70-120% Fortified blank samples at 3 levels (n=5 each)
Precision (RSD) ≤20% Repeatability of recovery assays (n=5)
Limit of Detection (LOD) Signal-to-noise ≥ 3 Successive dilution of fortified samples
Limit of Quantification (LOQ) Signal-to-noise ≥ 10; typically 0.01 mg/kg Lowest validated spike level meeting accuracy/precision criteria
Matrix Effects - Comparison of solvent vs matrix-matched calibration slopes
Specificity/Selectivity No interfering peaks ≥30% of LOQ Analysis of blank matrix samples from 6 different sources
Detailed Experimental Procedures for Validation
5.1.1 Accuracy and Precision Assessment
  • Prepare blank control matrix from at least 6 different sources
  • Fortify samples at three concentration levels: LOQ (0.01 mg/kg), 2×LOQ (0.02 mg/kg), and 10×LOQ (0.1 mg/kg)
  • Analyze five replicates at each level in a single session (within-lab repeatability)
  • Calculate recovery (%) and relative standard deviation (RSD%) for each level
  • Include solvent-only and procedural blanks to identify contamination
5.1.2 Matrix Effect Evaluation
  • Prepare calibration curves in pure solvent and in blank matrix extracts
  • Compare slopes of matrix-matched and solvent-based calibration curves
  • Calculate matrix effect (ME) using the formula: [ ME (%) = \left( \frac{\text{slope}{\text{matrix}}}{\text{slope}{\text{solvent}}} - 1 \right) \times 100]
  • Classify matrix effects: |ME| < 20% = low; 20-50% = medium; >50% = strong

Results and Data Interpretation

Expected Method Performance

Based on published validated methods for this compound-P-ethyl, the following performance characteristics should be achievable:

Table 2: Expected Method Performance Characteristics Based on Published Studies

Parameter Reported Performance Reference Matrix
Recovery Range 70.2-116.2% Adzuki bean, soil [6]
Precision (RSD) 0.82-4.39% Adzuki bean [6]
LOD 0.003-0.008 mg/kg Various crops [6]
LOQ 0.01 mg/kg Agricultural products [7]
Linearity (R²) ≥0.999 Brown rice, soybean [7]
Troubleshooting Common Issues
  • Poor Recovery of Metabolites: Ensure hydrolysis step is optimized for complete conversion of conjugates [1]
  • Matrix Effects: Use matrix-matched calibration and consider additional clean-up with Z-SEP or MWCNTs [7]
  • Chromatographic Issues: Adjust mobile phase pH or gradient to improve peak shape for acidic metabolites

Quality Assurance and Compliance

Analytical Quality Control
  • Use isotopically labeled internal standards (when available) for improved quantification accuracy
  • Include control samples with each batch: method blank, recovery sample, and continuing calibration verification
  • Demonstrate extraction efficiency for conjugated metabolites through hydrolysis studies [2]
  • Verify method specificity using blank samples from multiple geographical sources
Compliance with Regulatory Requirements

To address EFSA's confirmatory data requirements specifically identified for this compound compounds [2] [3]:

  • Provide validation data demonstrating efficiency of extraction and hydrolysis in plant and animal commodities
  • Include storage stability data for all relevant matrices
  • Verify that the method covers all conjugates included in the residue definition
  • Validate methods in complex matrices such as herbal infusions and spices when applicable

Conclusion

These application notes provide comprehensive protocols for validating analytical methods for this compound-P-ethyl according to SANTE guidelines. The critical considerations include:

  • Addressing the complete residue definition that includes conjugates and metabolites
  • Implementing appropriate hydrolysis steps to release bound residues
  • Thorough validation across multiple matrices with adequate quality control
  • Demonstrating extraction efficiency for both parent compound and metabolites

Properly validated methods should reliably quantify this compound-P-ethyl and its metabolites at or below the established MRLs, ensuring consumer safety and regulatory compliance.

References

quizalofop-P-ethyl liver injury case report diagnosis management

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Case Overview

The following table summarizes the key details from a documented case of QpE-induced liver injury in a human [1].

Aspect Clinical Details
Patient Profile 75-year-old male farmer with occupational exposure. [1]
Exposure Dermal exposure to herbicide spray mist; wore short sleeves. Exposure occurred 9 days before admission. [1]
Presenting Symptoms Jaundice (without pain, pruritus, or fever). [1]

| Key Laboratory Findings | Marked Elevation in Bilirubin: Total 15.85 mg/dL, Direct 13.84 mg/dL. Cholestatic Pattern: Alkaline Phosphatase (ALP) 217 IU/L, γ-Glutamyltransferase (γ-GT) 402 IU/L. Hepatocellular Pattern: Alanine Aminotransferase (ALT) 187 IU/L, Aspartate Aminotransferase (AST) 71 IU/L. [1] | | Diagnostic Workup | - Serology: Negative for viral hepatitis (A, B, C), CMV, EBV.

  • Imaging: Ultrasound and MRCP showed normal biliary anatomy.
  • Immunology: Negative for ANA, SMA, anti-LKM, AMA; positive for c-ANCA.
  • Gold Standard: Liver biopsy showed portal inflammation with eosinophils, cholestasis, and lobular necrosis, confirming drug-induced injury. [1] | | Management & Recovery | - Treatment: Ursodeoxycholic acid (750 mg/day) and prednisolone (initial IV 37.5 mg/day, then oral taper). [1]
  • Outcome: Full clinical and biochemical recovery achieved 70 days post-exposure, sustained at 9-month follow-up. [1] |

Experimental Models & Research Methodologies

For researchers investigating the toxicity and environmental impact of QpE, here are summaries of established experimental models.

Zebrafish Embryo Model for Developmental & Cardiotoxicity Screening

Zebrafish embryos are a valuable model for studying the developmental toxicity of QpE. The workflow below outlines a standard experimental protocol [2]:

G Start Start: Collect Zebrafish Embryos Exposure Exposure Phase Start->Exposure Assessment Toxicity Assessment Exposure->Assessment A1 Divide embryos into groups Exposure->A1 End End: Data Analysis Assessment->End B1 Record mortality and hatching rates daily Assessment->B1 A2 Treat with QpE at various concentrations (e.g., 0.10, 0.20, 0.30, 0.40, 0.50 mg/L) A1->A2 A3 Incubate for up to 120 hours A2->A3 A3->Assessment B2 Observe for morphological defects (especially cardiovascular) B1->B2 B3 Conduct histopathological examination of heart B2->B3 B4 Analyze gene expression related to heart development and inflammation B3->B4 B4->End

Key Findings from this Model: Studies using this protocol have found that QpE increases mortality, causes developmental defects, and induces severe cardiotoxicity and inflammatory responses in zebrafish embryos, with a 96-hour LC₅₀ of 0.23 mg/L [2].

Microbial Degradation & Enzyme Assay for Bioremediation Research

This protocol is used to isolate bacteria capable of degrading QpE and to characterize the responsible enzymes, which is key for environmental bioremediation [3].

1. Isolation of QpE-Degrading Bacteria:

  • Enrichment Culture: Inoculate activated sludge or soil into Mineral Salts Medium (MSM) containing QpE (e.g., 20 mg/L) as the sole carbon source. Incubate until turbid [3].
  • Selection & Purification: Serially dilute the culture and spread onto MSM agar plates containing a higher concentration of QpE (e.g., 200 mg/L). Select and purify colonies that form transparent halos [3].
  • Identification: Identify the isolate using 16S rRNA gene sequencing. Pseudomonas sp. has been successfully identified this way [3].

2. Cloning, Expression, and Characterization of QpE Hydrolase (QpeH):

  • Gene Cloning: Create a genomic library of the bacterial isolate. Transform the library into E. coli and screen for clones that can degrade QpeH, indicated by halo formation on QpE plates [3].
  • Protein Purification: Clone the qpeH gene into an expression vector (e.g., pET-29a+) with a His-tag for purification. Express in E. coli BL21(DE3) and purify the recombinant protein using a His-Bind kit [3].
  • Enzyme Characterization: The activity of purified QpeH can be assessed by measuring QpE degradation via HPLC. The specific activity, Kₘ, and K꜀ₐₜ can be determined, and the effects of pH, temperature, and various inhibitors can be tested [3].

Key Findings from this Research: The purified recombinant QpeH enzyme showed a specific activity of 198.9 ± 2.7 U/mg for QpE, with optimal activity at pH 8.0 and 30°C. Its catalytic efficiency varies across different AOPP herbicides [3].

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Quizalofop-P-ethyl in plants? A1: QpE is a selective herbicide that targets grasses. It is hydrolyzed in the plant to its acid form (this compound-P), which inhibits acetyl-coenzyme A carboxylase (ACCase). This enzyme is crucial for fatty acid biosynthesis, and its inhibition disrupts membrane formation, ultimately killing the plant [4].

Q2: Are there analytical methods to detect QpE residues in food and environmental samples? A2: Yes. A modern and efficient method is the QuEChERS approach combined with LC-MS/MS. This method is validated for simultaneously detecting QpE and other herbicides in complex matrices like brown rice, soybeans, and potatoes, with high sensitivity (LOQ of 0.01 mg/kg) [5] [6].

Q3: Can plants develop tolerance to QpE? A3: Research indicates that transgenerational adaptation is possible. Studies on Eragrostis plana showed that populations exposed to sub-lethal doses of QpE or drought stress over two generations produced progeny with reduced sensitivity to the herbicide. This was linked to biochemical adjustments like increased antioxidant enzyme activity and upregulation of specific cytochrome P450 genes (CYP72A31 and CYP81A12), which enhance metabolic detoxification [7].

References

quizalofop-P-ethyl cholestatic hepatocellular liver injury mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Reported Case of Human Hepatotoxicity

A documented case of a farmer exposed to quizalofop-p-ethyl provides the most direct evidence of its potential to cause liver injury in humans [1].

  • Clinical Presentation: The patient developed obstructive cholestasis and was diagnosed with a mixed cholestatic/hepatocellular liver injury after other causes were ruled out [1].
  • Outcome: The patient was treated with ursodeoxycholic acid and prednisolone and made a full recovery about 70 days after exposure [1].
  • Causality: The study concluded that this compound-p-ethyl can induce this type of liver injury and should be considered a potential cause in patients with relevant occupational exposure [1].

Proposed Mechanisms and Research Clues

While the exact pathway in human hepatocytes is not fully mapped, current research points to several plausible mechanisms. The table below summarizes the main clues and the models in which they were observed.

Proposed Mechanism Experimental Model / Context Key Findings / Hypotheses
Immune-Mediated Injury Human case report [1] Clinical presentation was described as "autoimmune drug-induced liver injury," suggesting a potential immune component.
Oxidative Stress Microcystis aeruginosa (Cyanobacterium) [2] Exposure induced antioxidant enzymes (SOD, CAT) and increased lipid peroxidation (MDA levels), indicating oxidative damage.
Inhibition of Fatty Acid Synthesis Target plants (as an herbicide) [3] Known primary action is inhibition of acetyl-CoA carboxylase (ACCase); relevance to human hepatocyte toxicity is unconfirmed.
Metabolic Activation Bacterial degradation studies [3] This compound-acid is a primary metabolite; its potential role in human hepatotoxicity requires investigation.

Recommended Experimental Approaches

To systematically investigate the mechanism of this compound-p-ethyl-induced liver injury, you can adopt the following established experimental workflows for cholestatic DILI.

The diagram below outlines a general workflow for investigating drug-induced cholestatic liver injury, which can be applied to this compound-p-ethyl.

G cluster_1 Initial Screening & Mechanism Hypotheses cluster_2 In Vivo Model Confirmation Start Investigation of this compound-p-ethyl Cholestatic Hepatotoxicity ModelSelection Select Fit-for-Purpose In Vivo Model Start->ModelSelection In Vitro & In Silico Screening In Vitro & In Silico Screening Start->In Vitro & In Silico Screening BDL (Bile Duct Ligated) Model BDL (Bile Duct Ligated) Model ModelSelection->BDL (Bile Duct Ligated) Model ANIT (α-Naphthylisothiocyanate) Model ANIT (α-Naphthylisothiocyanate) Model ModelSelection->ANIT (α-Naphthylisothiocyanate) Model Other Genetic/DIC Models [4] Other Genetic/DIC Models [4] ModelSelection->Other Genetic/DIC Models [4] Assess BA Transporter Inhibition\n(BSEP, MRP2, etc.) Assess BA Transporter Inhibition (BSEP, MRP2, etc.) In Vitro & In Silico Screening->Assess BA Transporter Inhibition\n(BSEP, MRP2, etc.) Cellular Stress Assays\n(Oxidative Stress, Apoptosis) Cellular Stress Assays (Oxidative Stress, Apoptosis) In Vitro & In Silico Screening->Cellular Stress Assays\n(Oxidative Stress, Apoptosis) Hypothesis: Transporter-Mediated Cholestasis Hypothesis: Transporter-Mediated Cholestasis Assess BA Transporter Inhibition\n(BSEP, MRP2, etc.)->Hypothesis: Transporter-Mediated Cholestasis Hypothesis: Cellular Stress Injury Hypothesis: Cellular Stress Injury Cellular Stress Assays\n(Oxidative Stress, Apoptosis)->Hypothesis: Cellular Stress Injury Mechanistic Confirmation Integrate Data for Mechanism Confirmation Hypothesis: Transporter-Mediated Cholestasis->Mechanistic Confirmation Hypothesis: Cellular Stress Injury->Mechanistic Confirmation Confirm Extrahepatic\nCholestatic Pathology Confirm Extrahepatic Cholestatic Pathology BDL (Bile Duct Ligated) Model->Confirm Extrahepatic\nCholestatic Pathology Confirm Intrahepatic\nCholestatic Pathology [4] Confirm Intrahepatic Cholestatic Pathology [4] ANIT (α-Naphthylisothiocyanate) Model->Confirm Intrahepatic\nCholestatic Pathology [4] Confirm Extrahepatic\nCholestatic Pathology->Mechanistic Confirmation Confirm Intrahepatic\nCholestatic Pathology [4]->Mechanistic Confirmation End Define Molecular Signature and Therapeutic Targets Mechanistic Confirmation->End

For more detailed in vitro modeling, you can employ advanced cell models and specific indices to quantify the cholestatic potential, as shown in the workflow below.

G cluster_assays Key Endpoints & Analysis Start In Vitro Model for Cholestatic DILI CellModel Select Human-Relevant Cell Model Start->CellModel ExperimentalSetup ExperimentalSetup Start->ExperimentalSetup Primary Human Hepatocytes\n(Sandwich Culture) Primary Human Hepatocytes (Sandwich Culture) CellModel->Primary Human Hepatocytes\n(Sandwich Culture) HepaRG Cell Line HepaRG Cell Line CellModel->HepaRG Cell Line Expose to this compound-p-ethyl\n(± 50x Bile Acid Mix) Expose to this compound-p-ethyl (± 50x Bile Acid Mix) ExperimentalSetup->Expose to this compound-p-ethyl\n(± 50x Bile Acid Mix) FunctionalAssays FunctionalAssays Expose to this compound-p-ethyl\n(± 50x Bile Acid Mix)->FunctionalAssays Cell Viability Assays\n(e.g., MTT, ATP) Cell Viability Assays (e.g., MTT, ATP) FunctionalAssays->Cell Viability Assays\n(e.g., MTT, ATP) Cholestatic Index (CIx)\nCalculation [5] Cholestatic Index (CIx) Calculation [5] FunctionalAssays->Cholestatic Index (CIx)\nCalculation [5] Transcriptomic Analysis\n(e.g., RNA-Seq) Transcriptomic Analysis (e.g., RNA-Seq) FunctionalAssays->Transcriptomic Analysis\n(e.g., RNA-Seq) CIxInterpretation Interpret CIx Value: CIx ≤ 0.8 suggests cholestatic potential [5] Cholestatic Index (CIx)\nCalculation [5]->CIxInterpretation Identify Gene Expression Changes:\n- Oxidative Stress\n- Inflammation\n- ER Stress\n- Necroptosis [5] Identify Gene Expression Changes: - Oxidative Stress - Inflammation - ER Stress - Necroptosis [5] Transcriptomic Analysis\n(e.g., RNA-Seq)->Identify Gene Expression Changes:\n- Oxidative Stress\n- Inflammation\n- ER Stress\n- Necroptosis [5] End Define Transcriptomic Signature and Potential Mechanisms Identify Gene Expression Changes:\n- Oxidative Stress\n- Inflammation\n- ER Stress\n- Necroptosis [5]->End

Key Takeaways for Your Troubleshooting Guide

  • Clinical Relevance is Established: this compound-p-ethyl is a confirmed, though likely rare, cause of mixed cholestatic/hepatocellular liver injury in humans with a clear occupational exposure link [1].
  • Mechanisms are Not Fully Elucidated: Current evidence is insufficient to define a precise molecular pathway. The primary herbicidal mechanism (ACCase inhibition) may not be directly relevant in human liver cells.
  • Focus on Cholestasis Models: Given the clinical presentation, your experimental designs should prioritize models and assays specific for drug-induced cholestasis (e.g., BSEP inhibition, bile acid accumulation, use of the Cholestatic Index) [5] [4].
  • Investigate Oxidative Stress: Data from ecotoxicology studies strongly suggest that oxidative stress is a promising avenue to explore in human-relevant liver models [2].

References

overcoming quizalofop-P-ethyl matrix effects LC-MS/MS analysis

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Matrix Effects

Matrix effects in LC-MS/MS analysis refer to the suppression or enhancement of a compound's ionization by co-eluting substances from the sample. These effects can cause significant inaccuracies in quantitative results [1]. For quizalofop-P-ethyl analysis, these interfering compounds can come from the complex chemical background of agricultural samples like grains, fruits, and vegetables [1].

Strategies to Overcome Matrix Effects

The table below summarizes the key strategies you can employ to mitigate matrix effects.

Strategy Method Description Key Details & Applications

| Effective Sample Clean-up | Use dSPE (dispersive Solid Phase Extraction) with selective sorbents during sample preparation [1]. | Z-SEP (zirconium dioxide-modified silica): Effectively purified brown rice, soybean, potato, pepper, and mandarin [1]. Multi-Walled Carbon Nanotubes (MWCNTs): Also identified as an effective purifying agent [1] [2]. | | Matrix-Matched Calibration | Prepare calibration standards in a blank matrix extract that matches the sample type [1] [3]. | Corrects for residual ionization suppression/enhancement post-clean-up. A study achieved a coefficient of determination (R²) ≥ 0.999 using this method [1]. | | Optimized LC Separation | Improve chromatographic separation to prevent interferents from co-eluting with the analyte [4]. | Using an InfinityLab Poroshell 120 EC-C18 column (3.0 x 50 mm, 2.7 µm) with a methanol and ammonium formate mobile phase gradient helped separate 20 herbicides [4]. |

Here is a workflow that integrates these strategies into a complete analytical process:

start Start: Sample Preparation extract Extract with QuEChERS (ACN, MgSO₄, NaCl) start->extract clean Clean-up with dSPE Sorbent extract->clean sorbent_choice Sorbent Choice? clean->sorbent_choice opt1 Z-SEP sorbent_choice->opt1 opt2 Multi-Walled Carbon Nanotubes (MWCNTs) sorbent_choice->opt2 calibrate Prepare Matrix-Matched Calibration Standards opt1->calibrate opt2->calibrate lcms LC-MS/MS Analysis (Optimized Gradient & Column) calibrate->lcms result Accurate Quantification lcms->result

Detailed Experimental Protocols

QuEChERS Extraction and dSPE Clean-up

This is a widely used sample preparation method for this compound-P-ethyl analysis in complex matrices [1] [3].

  • Weighing: Place 10 g of homogenized sample into a 50-mL centrifuge tube. For dry grains and legumes, use 5 g and add 5 mL of water, letting it soak for 30 minutes [1].
  • Extraction: Add 20 mL of acetonitrile (or 10 mL for grains/legumes) to the tube. Homogenize the mixture vigorously for 1 minute [1].
  • Salting Out: Add a QuEChERS extraction salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogencitrate sesquihydrate). Shake the tube manually for 1 minute [1].
  • Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes to achieve phase separation [1].
  • dSPE Clean-up: Transfer 1.5 mL of the supernatant (acetonitrile layer) to a microtube containing 75 mg of Z-SEP sorbent [1].
  • Vortexing and Centrifugation: Vortex the mixture for 1 minute and then centrifuge at 4000 rpm for 5 minutes [1].
  • Dilution for Analysis: Dilute the purified supernatant with an equal volume of methanol, mix, and transfer to a vial for LC-MS/MS analysis [1].
LC-MS/MS Instrumental Parameters

The following parameters have been successfully applied for the analysis of this compound-ethyl and other herbicides [4].

  • Chromatography:
    • Column: InfinityLab Poroshell 120 EC-C18 (3.0 x 50 mm, 2.7 µm) or equivalent [4].
    • Mobile Phase A: 10 mM ammonium formate in water (with 0.1% formic acid) [4].
    • Mobile Phase B: Methanol [4].
    • Gradient: Start at 60% A for 1 min, ramp to 10% A by 11.5 min, hold for 0.5 min, then to 0% A for 2 min, before re-equilibrating to initial conditions. Total run time: ~16 minutes [4].
    • Flow Rate: 300 µL/min [4].
    • Injection Volume: 2 µL [4].
    • Column Temperature: 40 °C [4].
  • Mass Spectrometry:
    • Ionization Mode: Electrospray Ionization, positive mode (ESI+) [4].
    • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ions for this compound-P-ethyl should be optimized on the instrument.

Method Validation & Performance

When the above methods were validated, they demonstrated the following performance characteristics, confirming their reliability [1]:

  • Linearity: Coefficient of determination (R²) ≥ 0.999 [1].
  • Recovery: Average recovery rates between 70–120% [1].
  • Precision: Relative Standard Deviation (RSD) < 20% [1].
  • Sensitivity:
    • Limit of Detection (LOD): 0.0075 mg/kg [1].
    • Limit of Quantification (LOQ): 0.01 mg/kg [1].

Troubleshooting Common Issues

Here are some common problems and their potential solutions for your FAQ section:

  • Low Recovery:
    • Cause: The dSPE sorbent might be retaining too much of the analyte.
    • Solution: Recoveries can be optimized by testing different sorbent types (e.g., Z-SEP vs. PSA vs. C18) and varying the amount of sorbent used [1] [3].
  • High Background Noise/Ion Suppression:
    • Cause: Incomplete clean-up; co-eluting matrix components.
    • Solution: Ensure the sample is thoroughly homogenized. Consider a more aggressive clean-up sorbent like graphitized carbon black (GCB) for pigment removal, or optimize the LC gradient to improve the separation of this compound-P-ethyl from interferences [1] [4].
  • Poor Chromatographic Peak Shape:
    • Cause: Inappropriate mobile phase or column condition.
    • Solution: Use mobile phase additives like ammonium formate and formic acid to improve peak shape. Ensure the column is properly maintained and not degraded [4].

References

addressing quizalofop conjugates analytical method coverage

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methodologies at a Glance

The following table summarizes the main technical approaches for analyzing quizalofop residues, each with different capabilities for covering conjugates.

Method & Source Key Principle Coverage of Conjugates? Key Advantages / Limitations
GC-MS/MS (Common Moisty) [1] Conversion of all target compounds to 6-chloro-2-methoxyquinoxaline (CMQ) for analysis. Yes, fulfills residue definitions of Japan, EU, and USA [1]. Comprehensive coverage; validated in multiple foods; may require derivatization.
LC-MS/MS (Specific Compounds) [2] [3] Direct analysis of parent compounds (e.g., this compound-ethyl) and sometimes the acid metabolite. No, typically does not include conjugates [1]. High sensitivity and selectivity for target analytes; simpler sample prep.
HPLC [4] Direct analysis of this compound-P-ethyl and its acid metabolite. No, focuses on parent compound and primary metabolite [4]. Well-established; may not meet all regulatory enforcement needs.

Workflow for Comprehensive Residue Analysis

For enforcement in the EU, the mandated residue definition is "the sum of this compound, its salts, its esters (including propaquizafop) and its conjugates, expressed as this compound (any ratio of constituent isomers)" [5] [6] [7]. The diagram below outlines the key decision points for a method that complies with this definition.

start Start: Need to analyze This compound & Conjugates question Does your method hydrolyze conjugates & esters to a common core? start->question lcms LC-MS/MS or HPLC Method regret1 Result: Method may NOT cover all conjugates & esters lcms->regret1 gccmq Common Moisty Method (Conversion to CMQ) eval Evaluate Method Coverage gccmq->eval regret2 Result: Method covers full regulatory definition eval->regret2 question->lcms No question->gccmq Yes

Frequently Asked Questions & Troubleshooting

Here are solutions to common specific problems you might encounter during analysis.

Q1: My LC-MS/MS method for this compound-ethyl shows good recovery for the parent compound but I suspect conjugates are being missed. How can I confirm this?

  • The Problem: Many standard LC-MS/MS methods are optimized for the parent ester (e.g., this compound-ethyl) and its immediate acid metabolite (this compound), but do not account for conjugated forms [1].
  • The Solution: You need a method that includes a hydrolysis step to break down conjugates into a single, measurable core molecule. The common moiety method that converts all forms to CMQ for analysis is designed specifically for this purpose [1] [6].

Q2: My analytical method works for high-water content crops, but I get poor results for complex matrices like herbal infusions or spices. What should I do?

  • The Problem: EFSA has explicitly noted that fully validated analytical methods for enforcement in complex matrices like herbal infusions and spices were not available and are required [5] [6].
  • The Solution:
    • Thorough Validation: Extensively validate your method's accuracy, precision, and matrix effects in the specific complex matrices you are analyzing.
    • Advanced Clean-up: Employ sophisticated clean-up techniques. Research indicates that sorbents like Zirconium dioxide-modified silica particles (Z-SEP) can be effective in multi-herbicide analysis for complex agricultural products [2] [3].

Q3: The extraction and hydrolysis efficiency of my method for animal commodities (e.g., liver, kidney) is inconsistent. How can I address this?

  • The Problem: EFSA assessments have concluded that the data gap on validation of extraction and hydrolysis efficiency for enforcement methods in livestock commodities was only fully addressed for some matrices (muscle, poultry liver, eggs) but not for others (like kidney and some other livers) [5].
  • The Solution:
    • Matrix-Specific Validation: There is no universal solution. You must perform and provide robust, matrix-specific validation data for each animal commodity you are analyzing to demonstrate the efficiency of your extraction and hydrolysis steps [5].

References

quizalofop-P-ethyl storage stability studies plant commodities

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: Are there established storage stability studies for quizalofop-P-ethyl in plant commodities?

    • A: No. According to a recent European Food Safety Authority (EFSA) assessment, storage stability studies in complex plant matrices (specifically for herbal infusions and spices) remain an unaddressed data gap [1]. This means that, as of the latest review, validated and publicly available study data for these commodities is not available.
  • Q2: What is the regulatory consequence of this data gap?

    • A: The lack of storage stability data for certain commodities means that the existing Maximum Residue Levels (MRLs) for those items are considered tentative [1]. This is a key consideration for researchers and regulatory professionals relying on existing MRL data.
  • Q3: What are the known degradation products of this compound-P-ethyl that stability studies should monitor?

    • A: this compound-P-ethyl can degrade into several metabolites. The primary metabolite is This compound-acid (also referred to as this compound-P) [2] [3]. Further potential metabolites include 3-OH-quizalofop-acid, CHQ (6-chloroquinoxalin-2-ol), and CHHQ (dihydroxychloroquinoxalin) [3]. A comprehensive stability study should be able to quantify these relevant breakdown products.

Experimental Protocol Framework

Given the lack of a specific public protocol, the following workflow synthesizes the general requirements inferred from regulatory documents and related research. This can serve as a starting point for designing your own studies.

Start Define Study Scope A Select Commodities (Complex matrices like spices, herbal infusions) Start->A B Prepare Fortified Samples (Spike with this compound-P-ethyl and known metabolites) A->B C Determine Storage Conditions (Frozen at ≤ -18°C, multiple time points) B->C D Analyze Samples (Using validated LC-MS/MS method) C->D E Assess Extraction Efficiency (Validate hydrolysis step for conjugate metabolites) D->E F Evaluate Data (Calculate degradation rate and determine stability period) E->F

Key Experimental Considerations
  • Residue Definition: The enforcement residue definition for this compound-P-ethyl in the EU is the 'sum of this compound, its salts, its esters (including propaquizafop) and its conjugates, expressed as this compound (any ratio of constituent isomers)' [1] [4]. Your analytical method must be capable of quantifying this entire definition.
  • Analytical Method:
    • Technique: Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the standard for such analysis [3].
    • Hydrolysis Step: A critical data gap noted by EFSA is the need to validate the efficiency of the extraction and hydrolysis steps in the analytical method for plant commodities [1]. This step is essential to release and quantify conjugate metabolites.
    • Validation: The method must be fully validated for each complex matrix (e.g., spices, herbal infusions) to demonstrate accuracy, precision, and sensitivity at the relevant Limit of Quantification (LOQ) [1].
  • Storage Conditions: While specific durations are not provided, standard pesticide stability protocols involve storing fortified or incurred samples at ≤ -18°C and analyzing them at intervals over a period that covers the typical time from sample collection to analysis (often several months).

Summary of Data Gaps and Regulatory Status

The table below summarizes the specific confirmatory data gaps related to this compound-P-ethyl as identified by EFSA [1].

Data Gap Category Specific Requirement Status (as of 2024 Assessment)
Storage Stability Studies in complex matrices (herbal infusions, spices) Not addressed [1]
Analytical Methods Fully validated methods for enforcement in complex matrices Not addressed [1]
Residue Trials Supporting authorizations for numerous crops (e.g., citrus fruits, berries, head cabbages, spices) Not addressed [1]
Method Hydrolysis Validation of extraction/hydrolysis efficiency in plant commodity methods Not addressed [1]

Troubleshooting Guide

  • Challenge: Inconsistent residue results in complex plant matrices.
    • Investigation Path: Focus on the hydrolysis and extraction steps. The efficiency of converting conjugates back to the parent acid is a known critical point. Re-validate this step for your specific problematic matrix [1].
  • Challenge: No public regulatory-grade stability study protocol to follow.
    • Investigation Path: Adhere to general guidance documents like the SANTE/2020/12830 Rev.1, which was referenced for hydrolysis efficiency in animal commodities [1]. Furthermore, consult the latest EFSA or national authority guidance for stability testing of pesticides in food and feed commodities.

References

improving quizalofop extraction efficiency hydrolysis steps

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Here are answers to some common, specific problems researchers face:

  • Why is the extraction efficiency low for quizalofop in complex plant matrices like herbal infusions and spices? The European Food Safety Authority (EFSA) has identified that fully validated analytical methods for enforcement in complex matrices are a known data gap [1]. If you are working with these challenging matrices, you may need to perform additional method validation in-house. You should specifically demonstrate the efficiency of your extraction and hydrolysis steps for your target matrix, as standard methods may not be sufficiently effective [1].

  • Is the hydrolysis step efficient for all this compound variants in animal commodities? The efficiency is matrix-dependent. Recent confirmatory data submitted to EFSA concluded that the hydrolysis efficiency was only fully addressed for muscle, poultry liver, and eggs [1] [2]. For other animal commodities like kidney, liver (from bovine, sheep, goat, equine, and swine), and milk, the data gap was not fully closed, and the extraction efficiency may not be validated [1]. You may need to lower the limit of quantification (LOQ) for some matrices or develop further validation data for these specific tissues [1].

  • How does pH affect the stability of this compound-ethyl during hydrolysis or in environmental studies? The hydrolytic transformation of this compound-ethyl is highly pH-dependent. A study on its dissipation in water found that This compound-ethyl is most stable in acidic conditions, followed by neutral and alkaline pH [3]. Its half-life can range from 1.26 days in acidic water to 8.09 days in alkaline water [3]. You should ensure your extraction and hydrolysis buffers are within a controlled and appropriate pH range to prevent premature degradation of the analyte.

Troubleshooting Guide: Common Issues and Solutions

The table below outlines specific problems and evidence-based steps you can take to resolve them.

Problem Area Specific Issue Potential Solution / Recommended Action
Method Validation Efficiency of extraction/hydrolysis not proven for plant commodities [1]. Follow guidance SANTE/2020/12830 Rev.1. Validate method efficiency in at least one crop/matrix [1] [2].
Matrix Type Low recovery from complex matrices (e.g., spices, herbal infusions) [1]. Perform additional matrix-specific validation. Confirm conjugated residues are covered by analytical method [1].
Matrix Type Low recovery from specific animal tissues (e.g., kidney, mammalian liver) [1]. Be aware that standard methods may not be validated for these. Further risk management or method development may be required [1].
Sample Preparation Need a simple, effective extraction method for plant samples. Use a solid-liquid extraction method. This has been successfully applied to soil, carrots, and turnips, yielding recoveries greater than 70% [4].
Analyte Stability Analyte degradation during sample preparation or storage. Control sample pH to stabilize target analyte based on its known pH-dependent stability [3].
Enantiomer Analysis Need to separate and quantify P- and M- enantiomers. Use a Lux Cellulose-2 chiral column under isocratic conditions in polar organic mode for effective enantioseparation [4].

Experimental Protocols from Recent Research

Here are detailed methodologies from recent studies that you can adapt or use as a reference for your own experiments.

Solid-Liquid Extraction for Plant and Soil Samples

This protocol is adapted from a study that successfully analyzed this compound-ethyl enantiomers in vegetables and soil [4].

  • Sample Preparation: Homogenize the soil or vegetable sample (e.g., carrots, turnips).
  • Extraction: Perform a solid-liquid extraction on the homogenized sample. The specific solvent was not detailed in the abstract, but common choices include acetonitrile or ethyl acetate with appropriate buffering.
  • Analysis: Analyze the extract using HPLC-MS/MS with a chiral column (Lux Cellulose-2) for enantioselective separation. The method was validated with limits of detection (LOD) for P and M enantiomers below 5 ng g⁻¹ [4].

This workflow can be visualized as follows:

Homogenized Sample Homogenized Sample Solid-Liquid Extraction Solid-Liquid Extraction Homogenized Sample->Solid-Liquid Extraction Extract Extract Solid-Liquid Extraction->Extract HPLC-MS/MS Analysis HPLC-MS/MS Analysis Extract->HPLC-MS/MS Analysis Quantitative Data Quantitative Data HPLC-MS/MS Analysis->Quantitative Data Chiral Column (Lux Cellulose-2) Chiral Column (Lux Cellulose-2) HPLC-MS/MS Analysis->Chiral Column (Lux Cellulose-2) Separation Step

HPLC-UV Method for Formulation Analysis

This method provides a cost-effective and rapid approach for determining this compound-P-ethyl in commercial formulations, which can be a useful reference [5].

  • Column: Reversed-phase Brownlee C-18, maintained at 30°C.
  • Mobile Phase: Gradient of miscible solvents Acetonitrile and Distilled Water in a 4:1 (v/v) ratio.
  • Flow Rate: 1.5 mL/min.
  • Detection: UV detection at 260 nm.
  • Validation: The method was validated over the range of 2–10 mg/mL with a regression coefficient (R²) of 0.9971, confirming its fitness for purpose [5].

Advanced Techniques: Enzymatic Hydrolysis

Beyond chemical hydrolysis, enzymatic degradation is an active area of research. A novel esterase (QpeH) from Pseudomonas sp. J-2 has been identified that specifically hydrolyzes this compound-P-ethyl [6].

  • Enzyme: Recombinant QpeH esterase.
  • Optimal Conditions: The enzyme has an optimal pH of 8.0 and an optimal temperature of 30°C [6].
  • Cofactors: Its activity is enhanced by ions like Ca²⁺, Cd²⁺, Li⁺, Fe³⁺, and Co²⁺ and inhibited by Ni²⁺, Fe²⁺, Ag⁺, and common inhibitors like PMSF [6].
  • Substrate Range: This enzyme also shows high catalytic efficiency against other AOPP herbicides like fenoxaprop-P-ethyl and This compound-P-tefuryl [6].

References

troubleshooting quizalofop-P-ethyl recovery rates validation

Author: Smolecule Technical Support Team. Date: February 2026

Common Issues & Method Parameters

The table below summarizes key parameters from a validated method that achieved acceptable recovery rates for quizalofop-P-ethyl and related compounds.

Parameter Details Application / Note
Extraction Solvent: Acetonitrile [1] QuEChERS method; for cereals/legumes, add water and wet for 30 min before adding acetonitrile [1].
Purification (Clean-up) Sorbent: Z-SEP [1] Other tested sorbents: PSA, C18, GCB, MWCNTs. Z-SEP was selected as optimal [1].
Analysis Instrument LC-MS/MS [1] Liquid chromatography with tandem mass spectrometry.
Calibration & Linearity Matrix-matched calibration; R² ≥ 0.999 [1] A six-point calibration curve was used [1].
Recovery Rate (Acceptable Range) 70-120% [1] --
Relative Standard Deviation (RSD) < 20% [1] --
Limit of Quantification (LOQ) 0.01 mg/kg [1] Meets the stringent requirement of the Positive List System (PLS) [1].

Validated Experimental Workflow

Here is the detailed sample preparation and analysis protocol, which resulted in the satisfactory performance shown in the table above.

workflow start Homogenized Sample (10 g, 5 g for cereals/legumes) step1 Extraction - Add 20 mL Acetonitrile - Homogenize 1 min - Add QuEChERS EN salts - Shake manually 1 min - Centrifuge 4000 rpm for 5 min start->step1 step2 Purification - Transfer 1.5 mL supernatant - Add 75 mg Z-SEP sorbent - Vortex 1 min - Centrifuge 4000 rpm for 5 min step1->step2 step3 Preparation for Analysis - Dilute supernatant with methanol (1:1) - Transfer to vial for LC-MS/MS step2->step3

Troubleshooting Insights and Advice

Based on the gathered literature, here are key factors to investigate if you encounter recovery issues:

  • Confirm Your Purification Sorbent: The choice of clean-up sorbent is critical. The cited method specifically found that Z-SEP provided optimal purification for these analytes compared to other common sorbents like PSA or C18 [1]. Using an incorrect or less effective sorbent is a likely source of poor recovery.
  • Verify Hydrolysis Efficiency for Metabolites: If your analysis includes this compound acid (a primary metabolite), be aware that pan-European assessments have flagged incomplete validation of the extraction and hydrolysis efficiency in analytical methods as a recurring data gap [2]. Ensure your method's hydrolysis step is fully validated, especially for complex matrices.
  • Use Matrix-Matched Calibration: To compensate for matrix effects that can impact accuracy and recovery, the successful method used a matrix-matched external calibration curve [1]. This is particularly important for electrospray ionization in LC-MS/MS.

Critical Considerations for Researchers

For a robust and defensible method, please note:

  • Stringent Quality Control: The method was validated with five replicates at three concentration levels, all meeting the 70-120% recovery and <20% RSD criteria [1]. This level of replication is recommended.
  • Regulatory Scrutiny: Regulatory bodies like the EFSA closely examine data on hydrolysis efficiency and method validation in plant and animal commodities [2]. Addressing these points proactively will strengthen your methodology.

References

quizalofop-P-ethyl interference removal multi-walled carbon nanotubes

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Can MWCNTs be used to remove interference for quizalofop-P-ethyl analysis? Yes, research indicates MWCNTs are explored as a purification sorbent in methods for analyzing this compound-P-ethyl and related herbicides. They are part of a toolkit for cleaning complex sample extracts [1] [2].

  • Why is my recovery of this compound-P-ethyl low when using MWCNTs? MWCNTs are a strong adsorbent material. Low recovery is most commonly due to the over-adsorption of the target herbicide by the nanotubes during the clean-up step. This occurs if the amount of MWCNTs is too high for the given sample load or if the sample matrix does not compete effectively for binding sites.

  • What are the alternatives to MWCNTs for clean-up? Several other sorbents are successfully used in the analysis of this compound-P-ethyl. The choice often depends on the sample matrix.

    • Z-SEP/Z-SEP+: A zirconium dioxide-based sorbent identified as an effective purification agent for this compound-ethyl in agricultural products [2].
    • Florisil and C18: These are also commonly used and have shown good recovery rates for various acidic herbicides, including those similar to this compound-P-ethyl [3].
    • PSA (Primary-Secondary Amine): Useful for removing fatty acids and sugars, but its performance for this compound-P-ethyl should be verified as it can sometimes lead to low recovery for certain compounds [3].

Sorbent Performance Data

The following table summarizes quantitative recovery data for this compound-P-ethyl and a related compound from key studies, illustrating how recovery is highly dependent on the sorbent-choice.

Table 1: Recovery Rate Comparison of Different Purification Sorbents

Compound Name MWCNTs Z-SEP Florisil C18 PSA
This compound-P-ethyl (QPT) [3] 0.99% Not Specified 101% 95.4% 93.6%
This compound (Q) (metabolite) [3] 0.43% Not Specified 95.3% 98.6% 39.2%
This compound-ethyl (in agricultural products) [2] Not Specified ~70-120% * Not Specified Not Specified Not Specified

Note: The recovery range of 70-120% is the generally accepted validation criterion. The study using Z-SEP reported that the average recovery for this compound-ethyl fell within this acceptable range [2].

Experimental Protocol: MWCNT Clean-up Optimization

This procedure is adapted from QuEChERS-based methodologies for pesticide residue analysis [2] [3]. The goal is to find the optimal amount of MWCNTs that removes interferences without significantly adsorbing the target analyte.

Workflow Overview

The following diagram outlines the key stages of the optimization experiment.

G Start Start: Prepare Spiked Samples Step1 1. Sample Extraction (ACN with salts) Start->Step1 Step2 2. Disperse Extract into Test Tubes Step1->Step2 Step3 3. Add Variable Amounts of MWCNT Sorbent Step2->Step3 Step4 4. Vortex and Centrifuge Step3->Step4 Step5 5. Analyze Supernatant via LC-MS/MS Step4->Step5 Step6 6. Calculate Recovery Step5->Step6 Decision Recovery in 70-120% range? Step6->Decision Decision->Step3 No, re-optimize amount End Optimal Protocol Defined Decision->End Yes

Materials and Reagents

  • Samples: Homogenized blank matrix (e.g., brown rice, soybean, potato) [2].
  • Extraction Solvent: Acetonitrile (HPLC grade) [1] [2].
  • Purification Sorbents: MWCNTs, and for comparison, Z-SEP, Florisil, C18 [2] [3].
  • Salts: QuEChERS extraction salts (e.g., MgSO₄, NaCl) [1] [2].
  • Standard: this compound-P-ethyl certified reference standard.

Step-by-Step Procedure

  • Sample Preparation: Weigh 5-10 g of a homogeneous blank matrix into a 50-mL centrifuge tube [2].
  • Spiking: Fortify the sample with a known concentration of this compound-P-ethyl standard.
  • Extraction: Add 10-20 mL of acetonitrile and the extraction salts. Shake vigorously for 1 minute [1] [2].
  • Centrifugation: Centrifuge the tube to separate the organic layer.
  • Clean-up Test:
    • Aliquot equal volumes (e.g., 1 mL) of the supernatant into multiple dSPE tubes.
    • Add different, precisely weighed amounts of MWCNTs to each tube (e.g., 5 mg, 10 mg, 25 mg). Include tubes with alternative sorbents (Z-SEP, Florisil) for comparison.
    • Vortex the mixtures thoroughly for 1-2 minutes, then centrifuge.
  • Analysis: Dilute the cleaned supernatant from each tube and analyze by LC-MS/MS. A matrix-matched calibration curve is essential for accurate quantification [2].

Troubleshooting Guide

Table 2: Common Issues and Recommended Solutions

Problem Potential Cause Solution
Low Recovery MWCNT amount is too high. Titrate down the amount of MWCNTs. Test a different, milder sorbent like C18 or Florisil [3].
Sorbent is adsorbing the analyte. Ensure the sample extract is in a solvent (like ACN) that the MWCNTs are designed to work with.
High Background/Interference Insufficient clean-up. The MWCNT amount is too low. Increase the amount within a range that still maintains acceptable recovery.
Co-extracted matrix components (pigments, fats). Use a combination of sorbents (e.g., MgSO₄ with Florisil) tailored to your specific matrix [3]. Consider Z-SEP, which is designed for difficult matrices [2].
High & Variable RSD Inconsistent contact with sorbent. Ensure vigorous and consistent vortexing time across all samples.

Key Recommendations for Your Research

  • Perform In-House Optimization: The optimal type and amount of clean-up sorbent are highly dependent on your specific sample matrix (e.g., ginger, tobacco, tea) [1]. The data in Table 1 clearly shows that a one-size-fits-all approach does not work.
  • Prioritize Z-SEP for Complex Matrices: Based on the search results, for the simultaneous determination of this compound-ethyl in a variety of agricultural products, Z-SEP has been validated as a more reliable purification sorbent than MWCNTs, providing robust recovery within the acceptable 70-120% range [2].
  • Validate Your Method: Once you have optimized the clean-up step, a full method validation (including recovery, linearity, precision, LOD, and LOQ) is necessary to ensure your results are reliable [2].

References

quizalofop-P-ethyl analytical method robustness testing

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Robustness Testing

In HPLC method validation, robustness measures the capacity of your analytical procedure to remain unaffected by small, deliberate variations in method parameters. It indicates the method's reliability during normal use and helps establish system suitability parameters [1] [2].

It is distinct from ruggedness, which refers to the reproducibility of results under a variety of normal conditions like different laboratories, analysts, or instruments [1]. Robustness testing is an internal check of the method itself and is typically investigated during the method development phase [1] [2].

Designing a Robustness Study

A well-designed robustness study involves selecting critical method parameters, deliberately varying them within a realistic range, and then analyzing their effects on key method responses.

1. Selection of Factors and Levels You should select factors for investigation from the operational parameters specified in your analytical method [2]. The table below lists common factors to consider for a reversed-phase HPLC method and suggests realistic ranges for variation.

Factor Category Specific Factors to Test Example Variation Levels
Mobile Phase pH of buffer [1] [2] ± 0.1 or 0.2 units [2]
Buffer concentration [1] [2] ± 10%
Ratio of organic solvent (%B) [1] [3] ± 1% (absolute) [3]
Type of organic solvent [1] Not typically varied in a robustness test
Chromatographic System Column temperature [1] [2] ± 2 °C
Flow rate [1] [2] ± 0.1 mL/min
Detection wavelength [1] [2] ± 2-3 nm
Column Different lots or brands [1] [2] Use at least two different lots

For the organic solvent composition (%B), a variation of ± 1% is recommended as it represents a worst-case scenario for errors during mobile phase preparation [3]. For gradient methods, you can test both the starting organic composition (%B_start) and the final organic composition (%B_end) [3].

2. Experimental Designs Instead of testing one factor at a time, efficient multivariate approaches are recommended. The most common screening designs are [1]:

  • Full Factorial Designs: Tests all possible combinations of factors. Suitable for a small number of factors (e.g., 2-5).
  • Fractional Factorial or Plackett-Burman Designs: Tests a carefully chosen subset of factor combinations. Highly efficient for screening a larger number of factors (e.g., 5-11) in a minimal number of experimental runs [1] [2].

3. Measured Responses In the experiments, you will measure the effect of the varied parameters on several critical responses. The most important responses are those that define the quality of the separation [2]:

  • Resolution (Rs) of the critical pair (the two least-resolved peaks)
  • Tailing Factor (T)
  • Retention Time (tR) or Retention Factor (k') of the active ingredient
  • Theoretical Plates (N)
  • Assay Content or Peak Area

The following diagram illustrates the typical workflow for planning and executing a robustness study:

robustness_workflow Start Start Robustness Test F1 1. Select Factors & Levels Start->F1 F2 2. Choose Experimental Design F1->F2 F3 3. Define Responses F2->F3 F4 4. Execute Runs F3->F4 F5 5. Calculate Effects F4->F5 F6 6. Analyze & Set SST Limits F5->F6 End Implement Method F6->End

Troubleshooting Common Robustness Issues

Here are answers to frequently asked questions regarding issues that may arise during robustness testing.

Q: A small increase in organic solvent (%B) causes a critical peak pair to co-elute. What should I do? A: This indicates your method is not robust for the %B factor. You should return to the method development stage and re-optimize the chromatographic conditions to improve the resolution between the critical pair. Using a different column chemistry (e.g., polar-embedded C18) or adjusting the mobile phase pH may provide better selectivity [4] [3].

Q: The retention time of my active ingredient is highly sensitive to minor changes in mobile phase pH. Is this a problem? A: Yes, this can be a significant problem, especially for ionizable compounds like quizalofop-p-ethyl. It can lead to poor method reproducibility. To improve robustness, consider using a mobile phase buffer with a higher buffering capacity, or select a pH that is at least 1.0 unit away from the pKa of the analyte, where the ionization state is less sensitive to minor pH fluctuations [4].

Q: How do I use the results from my robustness study? A: The primary outcome is to identify factors that have a significant effect on your results. You can then:

  • Define System Suitability Test (SST) Limits: Use the experimental data to set justified, non-arbitrary limits for critical parameters like resolution. For example, if a 1% change in %B reduces resolution from 2.5 to 1.8, you might set a minimum SST resolution limit of 2.0 [2].
  • Control Critical Factors: Specify these factors more strictly in your written analytical method to ensure all users control them properly [2].

Specific Considerations for this compound-P-Ethyl

While the search results confirm a validated HPLC-UV method for this compound-p-ethyl exists [5], specific details on its robustness testing were not provided. To design your own study, consider the compound's properties:

  • It is an ester and may be susceptible to hydrolytic degradation under acidic or basic conditions. The stability of the method around the selected mobile phase pH is therefore a critical factor to investigate [6].
  • As a small molecule with aromatic moieties, it is well-suited for RPLC-UV analysis, and the "rule of 3" for predicting retention time changes with %B is likely applicable [4] [3].

References

quizalofop-P-ethyl versus cyhalofop-butyl efficacy grass control

Author: Smolecule Technical Support Team. Date: February 2026

Herbicide Comparison at a Glance

The table below summarizes the core characteristics and experimental data for Quizalofop-P-ethyl and Cyhalofop-butyl based on the search results.

Feature This compound-P-ethyl Cyhalofop-butyl
Herbicide Group Aryloxyphenoxypropionate (AOPP) [1] [2] Aryloxyphenoxypropionate (AOPP) [3] [4]
Mode of Action ACCase inhibitor [5] [1] ACCase inhibitor [3] [4]
Application Type Post-emergence [1] [6] Post-emergence [7]
Sample Crops Soybean, potato, black gram [3] [7] [6] Rice, black gram, soybean [3] [7] [8]
Field Efficacy (Black Gram) 50 g a.i. ha⁻¹; Less effective than Cyhalofop-butyl in a specific trial [7] 75 g a.i. ha⁻¹; Increased yield by 48.40% over control; performed close to best treatment [7]
Residue Analysis (LOD/LOQ) 0.0075 mg/kg / 0.01 mg/kg [3] [4] 0.0075 mg/kg / 0.01 mg/kg [3] [4]
Environmental Fate Metabolized to this compound acid; microbial degradation characterized [1] [2] -
Resistance Notes - Documented resistance in Echinochloa (barnyardgrass) populations [8]

Key Experimental Data and Protocols

For a deeper scientific understanding, here are the methodologies and key findings from the cited research.

  • Field Efficacy Protocol (Black Gram): A two-year field study (2021-2023) compared multiple herbicides, including this compound-p-ethyl @ 50 g a.i. ha⁻¹ and Cyhalofop-butyl @ 75 g a.i. ha⁻¹ [7].
    • Application: POST herbicides were applied at 21 days after sowing (DAS).
    • Key Metrics: Weed population, weed dry weight, phytotoxicity to the crop (on a 0-10 scale), and final seed yield were measured and compared to weedy check and weed-free controls [7].
  • Analytical Chemistry Protocol (Residue Analysis): A simultaneous determination method for both herbicides in agricultural products was developed using LC-MS/MS [3] [4].
    • Extraction: QuEChERS EN method (acetonitrile extraction with MgSO₄, NaCl, trisodium citrate dihydrate, and disodium hydrogencitrate sesquihydrate).
    • Clean-up: Z-SEP (zirconium dioxide-modified silica particles).
    • Validation: The method was validated over a range of 0.01–0.05 mg/kg in five matrices, achieving recoveries of 70-120% and RSD <20% [3] [4].
  • Environmental Metabolism & Resistance: Research into the environmental fate of this compound-P-ethyl is more advanced. A novel hydrolase enzyme, QpeH, was identified from Pseudomonas sp. J-2, which catalyzes the hydrolysis of this compound-P-ethyl to its acid form [1]. Another study highlights that its metabolism in plants is delayed at lower temperatures (4.5°C), which can affect efficacy and crop safety [5]. For Cyhalofop-butyl, a five-year survey (2018-2022) highlighted a growing issue with resistant barnyardgrass (Echinochloa) populations in Chinese rice paddies [8].

Interpretation of Key Findings and Research Gaps

The experimental data reveals critical insights for research and development.

  • Efficacy Context: The superior performance of Cyhalofop-butyl in the black gram trial suggests it may be a more robust option for post-emergence grass control in legume crops. However, this is a single study, and performance can vary based on local weed species, climate, and crop type [7].
  • Resistance Management: The documented rise in resistance to Cyhalofop-butyl is a significant concern [8]. The CoAXium wheat system using this compound is a new technology, and its long-term resistance management is still under evaluation. This presents a key area for ongoing research.
  • Metabolism and Environment: The well-characterized microbial degradation pathway for this compound-P-ethyl is a valuable resource for bioremediation research [1] [2]. The finding that its metabolism is temperature-sensitive is crucial for predicting herbicide performance and avoiding crop injury in variable climates [5].

Research Workflow and Metabolic Pathway

To aid in experimental design and understanding, below is a workflow for a herbicide efficacy study and the metabolic pathway of this compound-P-ethyl.

herbicide_research cluster_metrics Data Collection Metrics Experimental Design Experimental Design Field Application Field Application Experimental Design->Field Application Data Collection Data Collection Field Application->Data Collection Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis Weed Density Weed Density Data Collection->Weed Density Weed Dry Weight Weed Dry Weight Data Collection->Weed Dry Weight Crop Phytotoxicity Crop Phytotoxicity Data Collection->Crop Phytotoxicity Crop Yield Crop Yield Data Collection->Crop Yield Results Interpretation Results Interpretation Statistical Analysis->Results Interpretation

Herbicide Efficacy Study Workflow

metabolism This compound-p-ethyl (Proherbicide) This compound-p-ethyl (Proherbicide) Plant/Microbial Esterases Plant/Microbial Esterases This compound-p-ethyl (Proherbicide)->Plant/Microbial Esterases Hydrolysis This compound acid (Active form) This compound acid (Active form) Plant/Microbial Esterases->this compound acid (Active form) ACCase Inhibition in Grasses ACCase Inhibition in Grasses This compound acid (Active form)->ACCase Inhibition in Grasses Primary Action Further Microbial Degradation Further Microbial Degradation This compound acid (Active form)->Further Microbial Degradation Detoxification Inhibition of Fatty Acid Synthesis Inhibition of Fatty Acid Synthesis ACCase Inhibition in Grasses->Inhibition of Fatty Acid Synthesis Plant Death Plant Death Inhibition of Fatty Acid Synthesis->Plant Death

This compound-p-ethyl Metabolic Pathway

References

quizalofop-P-ethyl vs glyphosate railway track weed management

Author: Smolecule Technical Support Team. Date: February 2026

Herbicides at a Glance

Feature Quizalofop-P-ethyl Glyphosate
Herbicide Group ACCase inhibitor (Aryloxyphenoxy-propionate, "FOP") [1] EPSPS inhibitor (Glycine) [2]
Spectrum of Activity Selective, primarily against grasses (Poaceae family) [3] Broad-spectrum, non-selective [3] [4]
Primary Use Context Selective control in crops like soybean; potential for spot treatment on railways [5] [3] Broad-spectrum control in agriculture and non-agricultural areas, including railways [3] [4]
Mode of Action Inhibits acetyl-CoA carboxylase (ACCase), a key enzyme in fatty acid biosynthesis [1] Inhibits 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), disrupting the shikimate pathway [1] [2]
Soil Half-Life (Railway Materials) Parent: Very fast (hours); Metabolite (this compound-acid): More persistent [3] [6] Moderate to slow; Primary metabolite (AMPA) is more persistent [2] [3]
Sorption in Railway Soils Parent: Moderate; Metabolite (this compound-acid): Low [3] High (strongly adsorbed to mineral substrates) [3]
Key Environmental Consideration Rapid transformation to a more mobile and persistent metabolite (this compound-acid) [3] Strong adsorption reduces leaching risk; main concern is the persistence of its metabolite, AMPA [2] [3]

Environmental Fate in Railway Scenarios

Railway environments present unique challenges, characterized by well-draining, low-organic-carbon soils. Understanding herbicide behavior in these conditions is critical for groundwater protection.

Experimental Protocol for Railway Soil Studies

A key study investigated the degradation and sorption of both herbicides in four different railway track materials [3].

  • Soil Sampling: Materials were collected from 10-15-year-old railway tracks in Switzerland, including subsoils and crushed sand used in construction.
  • Incubation Experiments: Soils were spiked with the herbicides and their metabolites. The decline in substance concentration was monitored over time under controlled conditions (at 4°C in the dark) to determine degradation rates.
  • Sorption Experiments: Batch experiments were conducted to measure how the compounds distributed between the soil and water, calculating a sorption coefficient (Kd).
Findings on Degradation and Mobility

The research confirmed that herbicide behavior in railway materials differs significantly from agricultural topsoils [3].

  • This compound-P-ethyl: The parent compound dissipates very rapidly, with a half-life of less than a day. However, it quickly transforms into This compound-P-acid, which has a longer half-life (approximately 55 days in railway soils) and exhibits low sorption, making it the compound with the highest potential for leaching in this study [3].
  • Glyphosate: Shows strong sorption to railway materials, which limits its mobility and potential for groundwater contamination. Its primary metabolite, AMPA, is also strongly adsorbed but is persistent in the environment [2] [3].

The following diagram illustrates the distinct degradation pathways and mobility of each herbicide in the railway environment:

G cluster_q This compound-P-ethyl Pathway cluster_g Glyphosate Pathway start Herbicide Application on Railway Track q_parent This compound-P-ethyl (Rapid Dissipation) start->q_parent g_parent Glyphosate (Strongly Sorbed) start->g_parent q_acid This compound-P-acid (Persistent Metabolite) q_parent->q_acid Hydrolysis q_teaching Higher Leaching Potential q_acid->q_teaching Low Sorption g_amp AMPA (Persistent Metabolite) g_parent->g_amp Microbial Degradation g_retention Limited Leaching Potential g_amp->g_retention Strong Sorption

Resistance Development and Management

Repeated use of any single herbicide exerts high selection pressure, leading to weed adaptations and resistance.

Resistance to Glyphosate
  • Evidence: A large-scale retrospective analysis of 25 years of data showed a significant and rapid decline in glyphosate control for major weed species in North America. Within a decade, control of some species deteriorated by up to 31.6% [7] [8] [9].
  • Railway-Specific Evidence: A study on Geranium robertianum in Poland demonstrated that railway track populations, subjected to high-dose glyphosate sprays twice a year, have developed increased tolerance compared to forest populations that had never been exposed [4].
Resistance to this compound-P-ethyl
  • Mechanism: Resistance is often target-site based. For example, a Asp-2078-Gly mutation in the ACCase enzyme has been identified in goosegrass (Eleusine indica), conferring high-level resistance to this compound-p-ethyl and other "FOP" herbicides [1].
  • Multiple Resistance: Weed populations, including goosegrass, have been confirmed with multiple resistance to both glyphosate and this compound-p-ethyl, complicating control strategies [1].

Recommendations for Integrated Railway Weed Management

No single herbicide is a perfect "silver bullet." Effective and sustainable weed management on railway tracks requires an integrated approach [8] [9].

  • Use Herbicide Mixtures: Deploy herbicides with different modes of action. Combining a pre-emergence soil-residual herbicide with a post-emergence option like glyphosate has been shown to provide more consistent control and reduce variability over time compared to glyphosate alone [8].
  • Incorporate Non-Chemical Methods: Where feasible, supplement chemical control with mechanical or physical methods to reduce reliance on herbicides.
  • Implement Monitoring and Resistance Scouting: Regularly monitor treatment areas for signs of reduced herbicide efficacy and investigate any potential resistance early.

References

comparison quizalofop variants ethyl tefuryl propaquizafop

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Regulatory Profile Comparison

The table below summarizes the key identifiers and regulatory standing of the three variants based on the latest European Food Safety Authority (EFSA) assessment [1] [2].

Property Quizalofop-P-Ethyl This compound-P-Tefuryl Propaquizafop
IUPAC Name Ethyl (2R)-2-{4-[(6-chloroquinoxalin-2-yl)oxy]phenoxy}propanoate [3] (RS)-tetrahydrofurfuryl (R)-2-[4-(6-chloroquinoxalin-2-yloxy)phenoxy]propionate [4] 2-[(Isopropylideneamino)oxy]ethyl (2R)-2-{4-[(6-chloro-2-quinoxalinyl)oxy]phenoxy}propanoate [3]
CAS RN 100646-51-3 [3] 200509-41-7 [4] [3] 111479-05-1 [3]
Molecular Formula Information missing C₂₂H₂₁ClN₂O₅ [4] Information missing
Molecular Mass Information missing 428.89 [4] Information missing
Substance Group Aryloxyphenoxypropionate herbicide [4] Aryloxyphenoxypropionate herbicide [4] Aryloxyphenoxypropionate herbicide (isopropylideneamino ester of this compound) [3]
EU Approval Status Approved; confirmatory data gaps mostly unaddressed [1] Approved until at least 28 Feb 2027 [1] [4] Approved; confirmatory data gaps unaddressed [1]
Residue Definition "this compound (sum of this compound, its salts, its esters [including propaquizafop] and its conjugates)" [1] "this compound (sum of this compound, its salts, its esters [including propaquizafop] and its conjugates)" [1] "this compound (sum of this compound, its salts, its esters [including propaquizafop] and its conjugates)" [1]

Analytical Methodology Overview

The search results reference analytical techniques but do not provide complete protocols. The following workflow generalizes the methods cited in the literature.

cluster_sample_prep Sample Preparation (Generalized) Sample Preparation Sample Preparation LC-MS/MS Analysis (Common) LC-MS/MS Analysis (Common) Sample Preparation->LC-MS/MS Analysis (Common) Extracts UHPLC-Orbitrap-MS Analysis (Advanced) UHPLC-Orbitrap-MS Analysis (Advanced) Sample Preparation->UHPLC-Orbitrap-MS Analysis (Advanced) Extracts Quantitative Determination Quantitative Determination LC-MS/MS Analysis (Common)->Quantitative Determination Target & Retrospective Screening Target & Retrospective Screening UHPLC-Orbitrap-MS Analysis (Advanced)->Target & Retrospective Screening MRL Enforcement [1] MRL Enforcement [1] Quantitative Determination->MRL Enforcement [1] Metabolite Identification [3] Metabolite Identification [3] Target & Retrospective Screening->Metabolite Identification [3] Soil Samples Soil Samples Solid-Liquid Extraction Solid-Liquid Extraction Soil Samples->Solid-Liquid Extraction Dehydration/Clean-up Dehydration/Clean-up Solid-Liquid Extraction->Dehydration/Clean-up Reconstitution Reconstitution Dehydration/Clean-up->Reconstitution Reconstitution->Sample Preparation

  • Sample Preparation: For soil analysis, a common approach involves solid-liquid extraction with solvents like acetone or acetonitrile, followed by a dehydration and clean-up step, potentially using a QuEChERS method [3].
  • Instrumental Analysis:
    • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): The most frequently used technique for the quantitative determination and enforcement of Maximum Residue Levels (MRLs) [1] [3].
    • UHPLC-Orbitrap-MS (Ultra-High Performance Liquid Chromatography-Orbitrap Mass Spectrometry): A high-resolution mass spectrometry method is applied for more comprehensive analysis. It enables target analysis and retrospective screening for known and unknown metabolites due to its high mass accuracy [3].

Regulatory Assessment Summary

The EFSA considers these three variants together for risk assessment because they share a common residue definition for monitoring and risk assessment [1] [2]. As of February 2024 [2]:

  • Data Gaps: The 2024 EFSA opinion concluded that most confirmatory data gaps for plant commodities remained unaddressed for all three variants. For animal commodities, data was only fully addressed for some tissues (muscle, poultry liver, eggs) [1].
  • Consumer Risk: Despite the data gaps, the short-term and long-term intake of residues from the use of This compound-P-Tefuryl is considered unlikely to present a risk to consumer health [1] [2].
  • MRL Revisions: The new information submitted required a revision of existing MRLs for several commodities. Further risk management decisions are needed, particularly for some animal liver and kidney MRLs [1].

Key Insights and Data Gaps

  • Shared Properties: All three compounds are aryloxyphenoxypropionate herbicides with a similar mode of action, acting as systemic ACCase (acetyl-CoA carboxylase) inhibitors that disrupt fatty acid biosynthesis in plants [4] [3].
  • Metabolic Link: Propaquizafop is identified as an isopropylideneamino ester of this compound, and all variants can degrade into common metabolites like This compound acid and 6-chloroquinoxalin-2-ol (CHQ) [3].
  • Major Data Gaps: The search results do not provide comparative experimental data on performance metrics such as efficacy against specific weeds, half-life in different soils (DT50), or mobility (Koc). Detailed, step-by-step experimental protocols for bioefficacy studies are also unavailable.

References

quizalofop-P-ethyl toxicity profile comparative assessment

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Cytotoxicity of Herbicides

The table below summarizes key findings from a 2022 study that compared the cytotoxicity of several herbicide active ingredients and their commercial formulations in human hepatoma (HepG2) cells, using the MTT assay [1].

Active Ingredient Commercial Formulation Comparative Cytotoxicity (Formulation vs. AI) Reactive Oxygen Species (ROS) Generation
Quizalofop-p-ethyl Targa Super More toxic than the AI alone [1] Induced oxidative stress [1]
Glyphosate Roundup Probio More toxic than the AI alone [1] Generated ROS [1]
Fluroxypyr Hurler More toxic than the AI alone [1] Generated ROS [1]
Dicamba Hunter More toxic than the AI alone [1] Generated ROS [1]
2,4-D Anti-Liserons Not specified as more toxic Generated ROS (formulation tested) [1]
Metazachlor Sultan 50C Similar cytotoxicity to the AI [1] Not detected for AI or formulation [1]
Pendimethalin Stomp Aqua Not specified as more toxic Generated ROS (AI tested) [1]
Propyzamide Kerb flo Not specified as more toxic Not detected for AI or formulation [1]

A separate transcriptome study in human liver (HepaRG) cells identified This compound-p-ethyl as the most toxic among the tested herbicides, causing significant alterations in gene expression pathways related to fatty acid degradation and response to alcoholism [2].

Detailed Experimental Protocols

For independent verification, here are the methodologies from the key studies cited.

1. Cytotoxicity and Oxidative Stress Assessment in Human Cells [1]

  • Cell Line: Human hepatoma HepG2 cells.
  • Test Items: this compound-p-ethyl active ingredient and its formulation "Targa Super".
  • Cytotoxicity Assay: MTT assay. This measures cell metabolic activity as a proxy for cell viability. After exposure to the herbicides, MTT solution is added to cells. Viable cells with active mitochondria reduce MTT to purple formazan crystals, which are solubilized and quantified spectrophotometrically. Results are typically reported as a percentage of viability compared to an untreated control.
  • Oxidative Stress Measurement: DCFDA assay. Cells are loaded with a fluorescent dye (DCFH-DA) that is non-fluorescent until oxidized by ROS inside the cell. The resulting fluorescence intensity is measured and corresponds to the levels of intracellular ROS.
  • Mechanistic Toxicity Profiling: ToxTracker assay. This uses mouse embryonic stem cells with fluorescent reporters for specific pathways. This compound-p-ethyl and its formulation were found to induce reporters for oxidative stress and the unfolded protein response.

2. Transcriptome Analysis in HepaRG Cells [2]

  • Cell Line: Differentiated human liver HepaRG cells.
  • Exposure: Cells were exposed to three concentrations of this compound-p-ethyl, including a low, environmentally relevant dose.
  • Methodology: RNA-sequencing (RNA-seq). Following exposure, total RNA is extracted from cells. The RNA is converted to a library of cDNA fragments and sequenced using a high-throughput platform.
  • Bioinformatics Analysis: The sequence data is aligned to a reference genome (using tools like HISAT2), transcript abundance is estimated (e.g., with StringTie), and differential gene expression is statistically analyzed (e.g., with Ballgown). Altered biological pathways are then identified from the gene expression data.

3. Genotoxicity Assessment in a Plant Model [3]

  • Model Organism: Allium cepa (onion) root meristem cells.
  • Exposure: Roots were treated with this compound-p-ethyl at three concentrations (0.5%, 1%, and 1.5%) for 24 hours.
  • Cytotoxicity Endpoint: Mitotic Index (MI). This is calculated as the number of dividing cells per thousand observed cells. A decrease in MI indicates a mito-depressive (cytotoxic) effect.
  • Genotoxicity Endpoints: Chromosomal Aberrations (CAs). Microscopic analysis is performed to identify abnormalities such as stickiness, fragments, C-mitosis, lobulated nuclei, micronuclei, and nuclear erosion.

Proposed Mechanisms of Toxicity

The experimental data points towards several interconnected mechanisms through which this compound-p-ethyl may exert its toxic effects on non-target mammalian cells. The following diagram synthesizes these pathways based on the cited research.

G cluster_primary Primary/Cellular Stressors cluster_secondary Downstream Consequences This compound This compound OxidativeStress Oxidative Stress This compound->OxidativeStress ROS Generation [1] UnfoldedProteinResponse Unfolded Protein Response (UPR) This compound->UnfoldedProteinResponse ToxTracker Assay [1] TranscriptomeChanges Transcriptome Alterations This compound->TranscriptomeChanges RNA-seq Data [2] Genotoxicity Genotoxicity & Chromosomal Aberrations OxidativeStress->Genotoxicity Cytotoxicity Cytotoxicity & Reduced Cell Viability OxidativeStress->Cytotoxicity UnfoldedProteinResponse->Cytotoxicity LipidMetabolism Disrupted Lipid Metabolism TranscriptomeChanges->LipidMetabolism e.g., Fatty Acid Degradation [2] Genotoxicity->Cytotoxicity

The diagram above illustrates the key mechanisms identified in the studies. The herbicidal mode of action of this compound-p-ethyl in target plants is the inhibition of acetyl-CoA carboxylase (ACCase), which disrupts fatty acid biosynthesis [4]. While the exact primary target in mammalian cells is not fully confirmed, the evidence strongly shows that it induces oxidative stress and the unfolded protein response, leading to transcriptome alterations, genotoxicity, and ultimately, cell death [1] [2].

Key Conclusions for Researchers

  • Formulations vs. Active Ingredients: The commercial formulation of this compound-p-ethyl (Targa Super) demonstrated greater cytotoxicity than the active ingredient alone, underscoring that co-formulants can significantly influence the toxicity profile and must be considered in risk assessments [1].
  • Potency Among Herbicides: Transcriptomic evidence suggests this compound-p-ethyl may have a higher toxicity potential in human liver cells compared to other common herbicides like glyphosate and mesotrione [2].
  • Multiple Toxicity Mechanisms: The compound induces complex cellular stress responses, including oxidative stress, genotoxicity, and disruption of lipid metabolism pathways, which are critical areas for further investigation [1] [3] [2].

References

quizalofop-P-ethyl groundwater contamination potential assessment

Author: Smolecule Technical Support Team. Date: February 2026

Groundwater Contamination Potential Comparison

The following table synthesizes experimental data from leaching and degradation studies to compare various herbicides [1] [2].

Herbicide (Active Substance) Primary Metabolite(s) Degradation Speed (Typical Environment) Sorption Capacity Leaching to Groundwater (Relative Potential & Measured Concentrations)
Quizalofop-P-ethyl This compound-P-acid, 3-OH-quizalofop-acid, 3-OH-CQO [1] Rapidly degraded in soil (half-life varies) [1]. Data suggests moderate to high sorption, limiting mobility [1]. Very Low. Annual average leachate concentration << 0.1 μg/L; sporadically detected [2].
Glyphosate AMPA [1] --- Strongly retained by mineral substrates [1]. Very Low. Low leaching potential; sporadically detected at concentrations similar to this compound-P [2].
2,4-D 2,4-dichlorophenol (2,4-DCP), 2,4-dichloroanisole (2,4-DCA) [1] Degrades slower in railway soils vs. agricultural soils [1]. Lower in railway soils with low organic carbon [1]. Moderate to High. Annual average leachate concentration up to 0.60 μg/L [2].
Flazasulfuron DTPU [2] --- --- Moderate. Annual average leachate concentration up to 0.43 μg/L (parent) and 0.50 μg/L (metabolite DTPU) [2]. High mass recovery in leachate (up to 30% of applied mass over 3 years) [2].
Atrazine --- --- --- High. Used as a mobile reference compound; annual average leachate concentration up to 23 μg/L [2].
Pelargonic acid --- Very fast (detected shortly after application) [2]. --- Low/Transient. Detected in single samples shortly after application and heavy rainfall [2].

Key Experimental Protocols and Findings

The data in the comparison table is supported by rigorous experimental studies. Here are the methodologies and key findings from the core research.

Lysimeter Leaching Studies

This protocol assesses the long-term leaching behavior of herbicides under realistic environmental conditions [2].

  • Objective: To investigate the leaching of glyphosate and potential alternatives, including this compound-P-ethyl, through different railway track soils.
  • Methodology:
    • Setup: Lysimeters (columns) were filled with three different types of soil collected from railway tracks.
    • Application: Herbicides were applied to the surface of the lysimeters in three consecutive years.
    • Sample Collection: Leachate (water that drained through the soil column) was collected over time.
    • Analysis: The leachate samples were analyzed for the presence of the parent herbicides and their major metabolites.
  • Key Findings for this compound-P-ethyl: this compound-P (the acid form) was only sporadically found in leachate at annual average concentrations significantly less than 0.1 μg/L. This confirms its very low leaching potential, which was comparable to glyphosate and much lower than alternatives like 2,4-D and flazasulfuron [2].
Soil Degradation and Sorption Experiments

This study specifically investigated the fundamental properties governing herbicide mobility in soils typical of railway tracks [1].

  • Objective: To determine degradation and sorption parameters of 2,4-D and this compound-P-ethyl and their metabolites in railway soils.
  • Methodology:
    • Soil Incubation: Railway soil materials were treated with the herbicides and incubated. Samples were analyzed over time to determine degradation rates and half-lives.
    • Sorption Tests: Experiments were conducted to measure how strongly the compounds bind to soil particles, reported as a sorption coefficient (Kd).
  • Key Findings for this compound-P-ethyl:
    • Rapid Transformation: this compound-P-ethyl is rapidly transformed in soil into its metabolite, this compound-P-acid [1].
    • Mobility of Metabolite: The this compound-P-acid metabolite showed higher potential for leaching compared to the parent compound, though experimental leaching studies still classify it as low risk [1].
    • Soil Impact: Degradation was slower and sorption was weaker in railway soils compared to agricultural soils, due to the lower organic carbon content of railway soils. This makes accurate, environment-specific testing crucial for risk assessment [1].

Conceptual Workflow for Contamination Potential

The following diagram illustrates the logical relationship between a herbicide's properties, environmental conditions, and its potential for groundwater contamination.

workflow cluster_prop Herbicide Properties cluster_env Environmental Conditions cluster_process Key Processes Start Herbicide Application Prop Key Properties Start->Prop Env Environmental Conditions Start->Env Processes Environmental Processes & Fate Prop->Processes Influence Degradation Degradation Rate (e.g., half-life) Prop->Degradation Sorption Sorption Strength (Kd value) Prop->Sorption Metabolites Metabolite Formation and Properties Prop->Metabolites Env->Processes Modulate SoilType Soil Type & Organic Carbon Content Env->SoilType Climate Climate & Rainfall Patterns Env->Climate Outcome Groundwater Contamination Potential Persistence Persistence in Soil Degradation->Persistence Mobility Mobility in Soil Sorption->Mobility Metabolites->Persistence Metabolites->Mobility SoilType->Persistence SoilType->Mobility Climate->Persistence Climate->Mobility Persistence->Outcome Mobility->Outcome

Based on the assembled data, here is a practical assessment of this compound-P-ethyl:

  • Overall Contamination Potential: Low. Current evidence from multiple experimental approaches consistently classifies this compound-P-ethyl as having a low potential for groundwater contamination [1] [2]. Its rapid degradation and the generally low mobility of its products make it a relatively safe option from a groundwater protection perspective.
  • Critical Consideration: Application Environment. Its environmental behavior is less favorable in substrates like railway tracks, where soils have low organic carbon content, leading to slower degradation and higher mobility [1]. This underscores the importance of considering the specific use environment in any risk assessment.
  • Comparison to Glyphosate: From a groundwater protection standpoint, the currently used glyphosate remains the best chemical option due to its strong retention in most soils [2]. However, this compound-P-ethyl is one of the closer alternatives in terms of its low leaching potential, though its metabolite profile requires attention [1] [2].

References

comparative degradation quizalofop-P-ethyl agricultural railway soils

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Degradation & Sorption Data

The table below summarizes the key experimental findings for quizalofop-P-ethyl (QE) and its primary metabolite in different soil environments.

Compound Parameter Railway Soils (Experimental Data) Agricultural Soils (Literature Data / Extrapolation) Comparison Factor
This compound-P-ethyl (QE) Degradation Half-life Slower degradation [1] Faster degradation [1] Factor of 1.4–26x slower in railway soils [1]
Sorption (Koc) Higher mobility [1] Stronger sorption [1] Factor of 3–19x weaker sorption in railway soils [1]
This compound-P-acid (Metabolite) Degradation Half-life Slower degradation [1] Faster degradation [1] Factor of 1.4–26x slower in railway soils [1]
Sorption (Koc) Higher mobility [1] Stronger sorption [1] Factor of 3–19x weaker sorption in railway soils [1]
Overall Groundwater Risk Predicted leaching Highest for this compound-P-acid; Low for parent QE [1] Low potential when used in agriculture [1] Leaching potential is higher in railway track conditions [1]

A study directly addressing this comparison found that herbicides in railway soils degrade slower and have higher mobility than in agricultural soils [1]. The half-lives in railway materials were longer by a factor of 1.4 to 26, and sorption was weaker by a factor of 3 to 19 [1]. This leads to a higher predicted leaching potential to groundwater for this compound-P-acid in railway environments.

Detailed Experimental Methodology

The following diagram outlines the key experimental workflow used to generate the comparative data on herbicide degradation and sorption in railway soils.

Soil Sampling Soil Sampling Sample Preparation Sample Preparation Soil Sampling->Sample Preparation Sample Collection Details Soils: 3 railway tracks, 1 crushed sand Depth: 2-55 cm below ballast Preparation: Sieved (2mm), stored at 4°C Soil Sampling->Sample Collection Details Herbicide Application Herbicide Application Sample Preparation->Herbicide Application Incubation Experiment Incubation Experiment (28 separate incubations) Herbicide Application->Incubation Experiment Analysis (LC-MS) Analysis (LC-MS) Quantification of parent compounds and metabolites Incubation Experiment->Analysis (LC-MS) Data Modeling Data Modeling Calculation of half-lives (DT₅₀) and sorption coefficients (Koc) Analysis (LC-MS)->Data Modeling

The core experimental protocol consisted of the following steps [1]:

  • Soil Sampling & Preparation: Three soils were collected from 10-15-year-old railway tracks in Switzerland at depths of 2-55 cm below the ballast, plus one sample of new crushed sand. Soils were sieved (2 mm) and stored field-moist at 4°C until use [1].
  • Herbicide Application & Incubation: For each test substance, 800 g of field-moist soil was spread in a dish and sprayed with a solution of the herbicide. Separate experiments were conducted for 2,4-D, QE, and their five metabolites, totaling 28 incubations [1].
  • Analysis & Data Modeling: The residual concentrations of the parent compounds and their metabolites were quantified over time. These data were used to calculate degradation half-lives and sorption coefficients [1].

Interpretation for Professionals

The provided data highlights critical considerations for environmental risk assessment:

  • Key Metabolite Risk: While the parent compound, this compound-P-ethyl, shows low leaching potential, its primary metabolite, This compound-P-acid, is identified as having the highest potential for groundwater contamination in railway scenarios [1]. This underscores the necessity of monitoring major metabolites in environmental fate studies.
  • Railway vs. Agricultural Soil Properties: The altered fate of herbicides in railway tracks is primarily due to the soil's physical and chemical nature. These soils are typically subsoils with low organic carbon content, whereas agricultural topsoils are richer in organic matter, which is crucial for binding herbicides and supporting microbial life that facilitates degradation [1].

References

quizalofop-P-ethyl analytical method comparison Z-SEP vs PSA C18

Author: Smolecule Technical Support Team. Date: February 2026

Performance Comparison of dSPE Sorbents

Sorbent(s) Matrix Tested Target Analytic(s) Key Performance Findings Recovery (%) RSD (%) Citation
Z-SEP Brown rice, soybean, potato, pepper, mandarin Pyridate, quizalofop-ethyl, cyhalofop-butyl Optimal purification chosen for the simultaneous analysis method; validation criteria met. 70-120 <20 [1]
PSA / C18 Spinach, orange, avocado, salmon, bovine liver 98 diverse analytes (pesticides, APIs, pollutants) PSA: Best overall performance with high recoveries for most analytes. - - [2]
Z-SEP & Z-SEP+ Olive Oil 39 multiclass pesticides Z-SEP+/PSA/MgSO₄: Good performance, but EMR-Lipid (a specialized sorbent) showed better clean-up capacity. Recoveries for most analytes were acceptable with both. 72-107 (Z-SEP+) <18 (Z-SEP+) [3]
PSA/C18 Rapeseed 179 pesticides Performance was compared to newer sorbents; EMR-Lipid provided the best results in this fatty matrix. - - [4]
Z-SEP & EMR-Lipid Olive Oil 39 multiclass pesticides EMR-Lipid showed better clean-up (less matrix effect, lower variability) than Z-SEP+ for more analytes. 70-113 (EMR-Lipid) <14 (EMR-Lipid) [3]
Florisil & MgSO₄ Cabbage, chives, pear, wheat flour, soybean oil Acidic herbicides (e.g., this compound-P-tefuryl) This combination was selected as the optimal purification method after testing multiple sorbents. 69.8-120 0.6-19.5 [5]

Detailed Experimental Protocols

The following workflows are based on the methodologies used in the cited comparison studies.

QuEChERS Extraction and Clean-up for Plant Origin Matrices

This protocol is adapted from methods used to develop a simultaneous analysis for this compound-ethyl in various agricultural products [1] [5].

Start Homogenized Sample (5-10 g) Step1 1. Extraction Start->Step1 A Add acetonitrile (10-20 mL) Add QuEChERS salts (4g MgSO₄, 1g NaCl) Step1->A B Shake vigorously (1 min) Centrifuge (5 min, 4000 rpm) Step1->B Step2 2. Phase Separation Step3 3. Clean-up (dSPE) Step2->Step3 C Transfer supernatant to dSPE tube containing optimized sorbent: • Z-SEP [1] • PSA/C18 [2] • Florisil/MgSO₄ [5] Step3->C D Shake (1 min) and centrifuge Collect purified extract Filter (0.22 μm PTFE) Step3->D Step4 4. Analysis End LC-MS/MS Analysis Step4->End A->Step1 B->Step2 C->Step3 D->Step4

LC-MS/MS Analysis Parameters

The analytical conditions below are typical for the separation and detection of this compound-P-ethyl and its metabolites [1] [4] [5].

  • Chromatography:

    • Column: C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8-2.7 μm)
    • Mobile Phase: (A) Water and (B) Methanol or Acetonitrile, both with 5-10 mM ammonium formate or formic acid [4] [5].
    • Gradient: Typically starts with a high percentage of A (e.g., 90-95%), increasing to a high percentage of B (e.g., 90-95%) over a 10-15 minute runtime.
    • Flow Rate: 0.3-0.4 mL/min [4].
    • Injection Volume: 1-5 μL.
  • Mass Spectrometry:

    • Ion Source: Electrospray Ionization (ESI), predominantly in positive mode [1] [4].
    • Acquisition Mode: Multiple Reaction Monitoring (MRM). Two specific transitions are monitored for each analyte for quantification and confirmation.
    • Typical Transitions for this compound-P-ethyl: The protonated molecule [M+H]+ is used. Specific MRM transitions should be optimized on the instrument, but literature values often use a quantifier transition of m/z 373.1 → 299.1 and a qualifier such as 373.1 → 91.0 [1].

Key Selection Guidelines

  • For Fatty Matrices (Oils, Rapeseed, Avocado): Z-SEP, Z-SEP+, or EMR-Lipid are strongly recommended. They are specifically designed to remove lipids via Lewis acid-base interactions, which reduces matrix effects and instrument contamination [2] [4] [3].
  • For General Plant Matrices (Fruits, Vegetables, Grains): Traditional PSA/C18 or a combination of Florisil and MgSO₄ can be highly effective and cost-efficient. PSA removes sugars and fatty acids, while C18 and Florisil help with non-polar interferents [2] [5].
  • For Multi-Residue Analysis: If your method includes a wide range of pesticides with diverse properties, PSA often shows the most balanced performance, minimizing analyte loss while providing sufficient clean-up [2].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

344.0563846 g/mol

Monoisotopic Mass

344.0563846 g/mol

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

137F325077

MeSH Pharmacological Classification

Herbicides

Other CAS

76578-12-6

Wikipedia

Quizalofop

Use Classification

Agrochemicals -> Pesticides
Environmental transformation -> Pesticide transformation products (metabolite, successor)

Dates

Last modified: 08-15-2023
1: López-Ruiz R, Romero-González R, Martínez Vidal JL, Garrido Frenich A. Behavior of quizalofop-p and its commercial products in water by liquid chromatography coupled to high resolution mass spectrometry. Ecotoxicol Environ Saf. 2018 Aug 15;157:285-291. doi: 10.1016/j.ecoenv.2018.03.094. Epub 2018 Apr 5. PubMed PMID: 29627412.
2: Tanadul OU, Noochanong W, Jirakranwong P, Chanprame S. EMS-induced mutation followed by quizalofop-screening increased lipid productivity in Chlorella sp. Bioprocess Biosyst Eng. 2018 May;41(5):613-619. doi: 10.1007/s00449-018-1896-1. Epub 2018 Jan 19. PubMed PMID: 29350295.
3: Dauer J, Hulting A, Carlson D, Mankin L, Harden J, Mallory-Smith C. Gene flow from single and stacked herbicide-resistant rice (Oryza sativa): modeling occurrence of multiple herbicide-resistant weedy rice. Pest Manag Sci. 2018 Feb;74(2):348-355. doi: 10.1002/ps.4711. Epub 2017 Oct 6. PubMed PMID: 28834651.
4: Laforest M, Soufiane B, Simard MJ, Obeid K, Page E, Nurse RE. Acetyl-CoA carboxylase overexpression in herbicide-resistant large crabgrass (Digitaria sanguinalis). Pest Manag Sci. 2017 Nov;73(11):2227-2235. doi: 10.1002/ps.4675. Epub 2017 Sep 11. PubMed PMID: 28755464.
5: Kumar V, Jha P. First report of Ser653Asn mutation endowing high-level resistance to imazamox in downy brome (Bromus tectorum L.). Pest Manag Sci. 2017 Dec;73(12):2585-2591. doi: 10.1002/ps.4673. Epub 2017 Aug 29. PubMed PMID: 28734097.
6: López-Ruiz R, Romero-González R, Martínez Vidal JL, Fernández-Pérez M, Garrido Frenich A. Degradation studies of quizalofop-p and related compounds in soils using liquid chromatography coupled to low and high resolution mass analyzers. Sci Total Environ. 2017 Dec 31;607-608:204-213. doi: 10.1016/j.scitotenv.2017.06.261. Epub 2017 Jul 27. PubMed PMID: 28692891.
7: Zhang H, Li M, Li J, Wang G, Liu Y. Purification and properties of a novel quizalofop-p-ethyl-hydrolyzing esterase involved in quizalofop-p-ethyl degradation by Pseudomonas sp. J-2. Microb Cell Fact. 2017 May 10;16(1):80. doi: 10.1186/s12934-017-0695-8. PubMed PMID: 28490371; PubMed Central PMCID: PMC5424357.
8: Lubomirsky E, Padró JM, Di Loreto H, Castells CB. Chiral separation of aryloxyphenoxy-propionate herbicides in a permethyl-β-cyclodextrin based column. Influence of temperature and mobile phase composition on enantioselectivity. Electrophoresis. 2017 Aug;38(15):1948-1955. doi: 10.1002/elps.201600528. Epub 2017 May 11. PubMed PMID: 28432770.
9: Chen J, Huang Z, Huang H, Wei S, Liu Y, Jiang C, Zhang J, Zhang C. Selection of relatively exact reference genes for gene expression studies in goosegrass (Eleusine indica) under herbicide stress. Sci Rep. 2017 Apr 21;7:46494. doi: 10.1038/srep46494. PubMed PMID: 28429727; PubMed Central PMCID: PMC5399354.
10: Chawla S, Patel HK, Gor HN, Vaghela KM, Solanki PP, Shah PG. Evaluation of Matrix Effects in Multiresidue Analysis of Pesticide Residues in Vegetables and Spices by LC-MS/MS. J AOAC Int. 2017 May 1;100(3):616-623. doi: 10.5740/jaoacint.17-0048. Epub 2017 Mar 16. PubMed PMID: 28300025.
11: Dong W, Liu K, Wang F, Xin F, Zhang W, Zhang M, Wu H, Ma J, Jiang M. The metabolic pathway of metamifop degradation by consortium ME-1 and its bacterial community structure. Biodegradation. 2017 Jun;28(2-3):181-194. doi: 10.1007/s10532-017-9787-8. Epub 2017 Mar 6. PubMed PMID: 28265780.
12: Wang C, Qiu J, Yang Y, Zheng J, He J, Li S. Identification and characterization of a novel carboxylesterase (FpbH) that hydrolyzes aryloxyphenoxypropionate herbicides. Biotechnol Lett. 2017 Apr;39(4):553-560. doi: 10.1007/s10529-016-2276-z. Epub 2017 Jan 5. PubMed PMID: 28058522.
13: Zhu LZ, Qi SZ, Cao FJ, Mu XY, Yang Y, Wang C. Quizalofop-P-ethyl exposure increases estrogen axis activity in male and slightly decreases estrogen axis activity in female zebrafish (Danio rerio). Aquat Toxicol. 2017 Feb;183:76-84. doi: 10.1016/j.aquatox.2016.12.011. Epub 2016 Dec 12. PubMed PMID: 28027508.
14: Zhang H, Li M, Li J, Wang G, Li F, Xu D, Liu Y, Xiong M. A key esterase required for the mineralization of quizalofop-p-ethyl by a natural consortium of Rhodococcus sp. JT-3 and Brevundimonas sp. JT-9. J Hazard Mater. 2017 Apr 5;327:1-10. doi: 10.1016/j.jhazmat.2016.12.038. Epub 2016 Dec 21. PubMed PMID: 28027504.
15: Wu H, Zhao Y, Tan X, Zeng X, Guo Y, Yang J. A convenient method for determination of quizalofop-p-ethyl based on the fluorescence quenching of eosin Y in the presence of Pd(II). Spectrochim Acta A Mol Biomol Spectrosc. 2017 Mar 5;174:301-306. doi: 10.1016/j.saa.2016.12.003. Epub 2016 Dec 15. PubMed PMID: 27987479.
16: Shergill LS, Malone J, Boutsalis P, Preston C, Gill G. Basis of ACCase and ALS inhibitor resistance in Hordeum glaucum Steud. Pest Manag Sci. 2017 Aug;73(8):1638-1647. doi: 10.1002/ps.4501. Epub 2017 Feb 15. PubMed PMID: 27976507.
17: Saha A, Bhaduri D, Pipariya A, Jain NK. Influence of imazethapyr and quizalofop-p-ethyl application on microbial biomass and enzymatic activity in peanut grown soil. Environ Sci Pollut Res Int. 2016 Dec;23(23):23758-23771. Epub 2016 Sep 13. PubMed PMID: 27623852.
18: Han Y, Song L, Zou N, Chen R, Qin Y, Pan C. Multi-residue determination of 171 pesticides in cowpea using modified QuEChERS method with multi-walled carbon nanotubes as reversed-dispersive solid-phase extraction materials. J Chromatogr B Analyt Technol Biomed Life Sci. 2016 Sep 15;1031:99-108. doi: 10.1016/j.jchromb.2016.07.043. Epub 2016 Jul 25. PubMed PMID: 27475452.
19: Ma L, Liu H, Qu H, Xu Y, Wang P, Sun M, Zhou Z, Liu D. Chiral quizalofop-ethyl and its metabolite quizalofop-acid in soils: Enantioselective degradation, enzymes interaction and toxicity to Eisenia foetida. Chemosphere. 2016 Jun;152:173-80. doi: 10.1016/j.chemosphere.2016.02.084. Epub 2016 Mar 9. PubMed PMID: 26971169.
20: Qin Y, Huang B, Zhang J, Han Y, Li Y, Zou N, Yang J, Pan C. Analytical method for 44 pesticide residues in spinach using multi-plug-filtration cleanup based on multiwalled carbon nanotubes with liquid chromatography and tandem mass spectrometry detection. J Sep Sci. 2016 May;39(9):1757-65. doi: 10.1002/jssc.201501401. Epub 2016 Apr 13. Erratum in: J Sep Sci. 2016 Aug;39(15):3091. PubMed PMID: 26968118.

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